1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Description
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Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNUXQOTWCDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350342 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68255-58-3 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established chemical principles and data from closely related analogs to present a predictive profile of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological activities. The information is intended to serve as a foundational resource for researchers initiating studies on this compound and to facilitate its synthesis, characterization, and evaluation for therapeutic applications.
Core Properties
This compound, also known as N-[4-(trifluoromethoxy)phenyl]maleimide, is a derivative of maleimide featuring a trifluoromethoxy-substituted phenyl ring attached to the nitrogen atom. This substitution is expected to significantly influence its physicochemical and biological properties.
Chemical and Physical Properties
| Property | Value | Source/Prediction |
| CAS Number | 68255-58-3 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |
| Molecular Weight | 257.17 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Based on analogous compounds |
| Melting Point | Not available. Predicted to be in the range of 150-160 °C. | Based on the melting point of the analogous compound 1-(4-fluoro-phenyl)-pyrrole-2,5-dione (154.0 to 158.0 °C). |
| Boiling Point | Not available. | - |
| Solubility | Not available. Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents, with low solubility in water. | General solubility of N-aryl maleimides. |
| pKa | Not available. | - |
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established two-step procedure for N-substituted maleimides. This involves the formation of a maleanilic acid intermediate followed by cyclodehydration.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-[4-(Trifluoromethoxy)phenyl]maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or dichloromethane.
-
To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in the same solvent dropwise at room temperature.
-
A precipitate of the maleanilic acid intermediate is expected to form upon addition.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a flask, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 equivalent) in acetic anhydride (used as both solvent and dehydrating agent).
-
Add anhydrous sodium acetate (0.5-1.0 equivalent) as a catalyst.
-
Heat the mixture with stirring to 80-100°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or cyclohexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, cyclohexane, or a mixture thereof) to obtain the purified this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic and maleimide protons and carbons, as well as the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the imide carbonyl groups (around 1700-1780 cm⁻¹) and the C-F bonds of the trifluoromethoxy group are expected.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Biological Properties and Applications
While no specific biological data for this compound have been reported, the maleimide scaffold and the trifluoromethoxy substituent suggest several potential areas of biological activity.
Predicted Biological Activities
-
Enzyme Inhibition: N-substituted maleimides are known to act as irreversible inhibitors of enzymes, particularly those with cysteine residues in their active sites, through Michael addition.[2] This compound could potentially inhibit various enzymes, including proteases, kinases, and lipases.
-
Anticancer Activity: The maleimide core is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethoxy group can enhance cell permeability and metabolic stability, potentially increasing the anticancer efficacy.[3]
-
Antimicrobial Activity: Some N-substituted maleimides have shown activity against bacteria and fungi.[4]
Potential Mechanism of Action
The primary mechanism of action for many biologically active maleimides is the covalent modification of sulfhydryl groups on proteins.
Caption: Proposed mechanism of action via Michael addition to protein thiols.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a theoretical and practical framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential. The detailed protocols and predictive data herein are intended to accelerate such research endeavors.
References
- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 439741 - Inhibition of human MGL - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. This molecule, belonging to the N-substituted maleimide class, is of interest to the scientific community for its potential applications in medicinal chemistry and materials science.
Core Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 68255-58-3 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |
| Molecular Weight | 257.17 g/mol | [1][2] |
| Predicted LogP | 2.0146 | [2] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
Synthesis and Experimental Protocols
The synthesis of N-substituted maleimides, such as this compound, generally follows a two-step process. This involves the initial reaction of an aniline with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration to yield the final imide.
While a specific, detailed experimental protocol for the title compound was not found in the available literature, a general synthetic methodology can be outlined based on the synthesis of related compounds.
General Synthetic Pathway:
The synthesis of this compound would likely proceed via the reaction of 4-(trifluoromethoxy)aniline with maleic anhydride.
Step 1: Formation of N-[4-(trifluoromethoxy)phenyl]maleamic acid
In this step, 4-(trifluoromethoxy)aniline is reacted with maleic anhydride in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (THF), at room temperature or with gentle heating. This reaction leads to the formation of the corresponding maleamic acid intermediate.
Step 2: Cyclodehydration to this compound
The maleamic acid intermediate is then subjected to cyclodehydration to form the imide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate, or by refluxing in a high-boiling point solvent that allows for the azeotropic removal of water.
The following diagram illustrates the logical workflow for this proposed synthesis.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is limited in the reviewed literature. However, the broader class of pyrrole-2,5-dione derivatives has been investigated for various pharmacological activities.
Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed and synthesized as potential tyrosine kinase inhibitors.[3] These compounds have demonstrated the ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting a potential mechanism for antitumor activity.[3] Furthermore, these molecules have been shown to interact with and disturb the structure of bilayer lipid membranes.[3]
N-phenylmaleimide, a related compound, has been identified as an inhibitor of the malate-aspartate shuttle (MAS) by targeting the antiporter protein SLC25A11.[4] This inhibition leads to a decrease in mitochondrial respiration and ATP production, suggesting a potential therapeutic strategy for targeting the bioenergetics of cancer cells, such as in glioblastoma.[4]
Given these findings, it is plausible that this compound could exhibit similar biological activities. The trifluoromethoxy group can significantly influence the electronic properties and lipophilicity of the molecule, which may modulate its interaction with biological targets.
The following diagram illustrates a potential signaling pathway that could be targeted by N-phenylmaleimide derivatives, based on the inhibition of the malate-aspartate shuttle.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and materials science. While a complete physicochemical profile is yet to be experimentally determined, its structural similarity to other biologically active N-substituted maleimides suggests that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its synthesis, characterize its properties, and explore its potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione (CAS Number: 68255-58-3). This compound, belonging to the N-arylmaleimide class, is of interest in medicinal chemistry and materials science. This document details its chemical properties, established synthesis protocols, and methods for structural characterization. While specific experimental spectral data for this exact compound is not widely published, this guide outlines the expected analytical characterization based on known data for analogous structures and provides detailed experimental methodologies.
Compound Identification and Properties
This compound, also known as N-[4-(trifluoromethoxy)phenyl]maleimide, is a derivative of maleimide featuring a 4-(trifluoromethoxy)phenyl substituent on the nitrogen atom. Its core structure consists of a pyrrole-2,5-dione ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68255-58-3 | [1][2] |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1][2] |
| Molecular Weight | 257.17 g/mol | [1][2] |
| Melting Point | 76-77 °C | [1][3][4][5] |
| Boiling Point (Predicted) | 316.7±42.0 °C | [3] |
| Density (Predicted) | 1.507±0.06 g/cm³ | [3] |
| pKa (Predicted) | -1.86±0.20 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a well-established two-step procedure for N-substituted maleimides. This involves the initial formation of a maleamic acid intermediate from the reaction of an aniline derivative with maleic anhydride, followed by cyclodehydration to yield the final imide.
Logical Workflow for Synthesis
Caption: General two-step synthesis of this compound.
Step 1: Synthesis of N-[4-(trifluoromethoxy)phenyl]maleamic Acid
This step involves the acylation of 4-(trifluoromethoxy)aniline with maleic anhydride. The reaction is typically carried out in an inert solvent at room temperature.
Protocol:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in the same solvent dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The N-[4-(trifluoromethoxy)phenyl]maleamic acid intermediate will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
The product can be dried under vacuum and is typically used in the next step without further purification.
Step 2: Cyclodehydration to this compound
The maleamic acid intermediate is then cyclized to the corresponding maleimide. This is an acid-catalyzed dehydration reaction.
Protocol:
-
In a round-bottomed flask, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 eq.) in acetic anhydride (5-10 vol. eq.).
-
Add anhydrous sodium acetate (0.5-1.0 eq.) as a catalyst.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel.
Structural Elucidation Data
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
Chemical Structure
References
In-Depth Technical Guide: Mechanism of Action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and its Analogs as Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of a class of synthetic compounds based on the 1-phenyl-1H-pyrrole-2,5-dione scaffold, with a specific focus on derivatives designed as inhibitors of key receptor tyrosine kinases (RTKs). While direct enzymatic inhibition data for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is not extensively available in public literature, this guide will focus on a closely related and well-documented analog, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) . This compound has demonstrated significant antiproliferative activity and has been investigated as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical targets in oncology. This guide will detail the proposed mechanism of action, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways.
Core Mechanism of Action: Targeting Tyrosine Kinases
Substituted 1-phenyl-1H-pyrrole-2,5-dione derivatives, including the trifluoromethoxy analog, are designed to function as ATP-competitive inhibitors of tyrosine kinases. The core hypothesis is that the pyrrole-2,5-dione (maleimide) scaffold acts as a pharmacophore that can fit into the ATP-binding pocket of kinases like EGFR and VEGFR2.
The mechanism involves the compound binding to the hinge region of the kinase domain, preventing the binding of ATP. This, in turn, blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
1.1. Inhibition of EGFR and VEGFR2 Signaling
Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been specifically designed as potential inhibitors of both EGFR and VEGFR2. In silico molecular docking and dynamics studies have suggested that these compounds can form stable complexes within the ATP-binding domains of these receptors.[1] The stability of these complexes is predicted to be greater than that of ATP itself, suggesting a strong inhibitory potential.[1]
The binding of these inhibitors is thought to disrupt the delicate balance of signaling pathways that are often dysregulated in cancer:
-
EGFR Signaling: Inhibition of EGFR blocks the activation of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and growth.
-
VEGFR2 Signaling: By inhibiting VEGFR2, these compounds can disrupt the process of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize. This is achieved by blocking VEGF-A-mediated signaling that leads to endothelial cell proliferation, migration, and survival.
Quantitative Data Presentation
| Compound | Cell Line | GI50 (M) |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116 | ~1.0 - 1.6 x 10⁻⁸ M[2] |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | SW-620 | ~1.0 - 1.6 x 10⁻⁸ M[2] |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Colo-205 | ~1.0 - 1.6 x 10⁻⁸ M[2] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by 1-phenyl-1H-pyrrole-2,5-dione derivatives.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the inhibitory activity of 1-phenyl-1H-pyrrole-2,5-dione derivatives.
4.1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general procedure to determine the IC50 value of a test compound against a purified kinase enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Dilute the recombinant human EGFR or VEGFR2 kinase to the desired concentration in kinase assay buffer.
-
Prepare a solution of the appropriate substrate (e.g., a synthetic peptide) and ATP in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the signal, which is typically a measure of ADP production (luminescence) or substrate phosphorylation (fluorescence or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
4.2. Cell-Based Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., A549 for EGFR, HUVECs for VEGFR2) in culture plates and allow them to adhere.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with the corresponding ligand (EGF or VEGF-A) to induce receptor phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-pEGFR or anti-pVEGFR2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) receptor and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein and/or housekeeping protein signal to determine the relative inhibition of phosphorylation at each compound concentration.
-
4.3. Cell Proliferation Assay (MTT Assay)
This assay is used to determine the antiproliferative effect of a compound on cancer cell lines and to calculate the GI50 value.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression analysis.
-
Conclusion
The 1-phenyl-1H-pyrrole-2,5-dione scaffold represents a promising starting point for the development of potent tyrosine kinase inhibitors. As exemplified by the derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, these compounds exhibit significant antiproliferative activity against cancer cell lines. The proposed mechanism of action involves the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR2, thereby disrupting critical signaling pathways involved in tumor growth, survival, and angiogenesis. Further investigation, particularly to obtain direct enzymatic inhibition data, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these promising anticancer agents.
References
In-Depth Technical Guide on the Biological Activity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated biological activities of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and its derivatives. Due to the limited availability of data on this specific substitution pattern, this document synthesizes findings from structurally related N-aryl pyrrole-2,5-diones (N-aryl maleimides) to project the potential therapeutic applications and mechanisms of action for the target compounds. The guide covers key areas of investigation including anticancer, antimicrobial, and enzyme inhibitory activities.
Quantitative Biological Activity Data
The biological activities of N-substituted pyrrole-2,5-dione derivatives are summarized below. The data is compiled from various studies on analogous compounds and provides a comparative baseline for the potential efficacy of this compound derivatives.
Table 1: Anticancer and Cytotoxic Activity
| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116, SW-620, Colo-205 (Colon Cancer) | GI50 | ~1.0–1.6 x 10-8 M | [1] |
| N-triazolyl maleimide derivative (4l) | SK-Mel-28, SK-Mel-103 (Melanoma) | Toxic Concentration | < 100 µM | [2] |
| N-triazolyl maleimide derivative (4l) | HUVEC (Endothelial Cells) | Toxic Concentration | 100 µM | [2] |
| 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | Various Cancer Cell Lines | IC50 | Not specified | [3][4] |
| MLN8054 (Aurora A kinase inhibitor) | Various Cancer Cell Lines | IC50 | 0.11 to 1.43 µM | [5] |
| 1,3-disubstituted thiourea derivatives | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | IC50 | ≤ 10 µM | [6] |
Table 2: Antimicrobial Activity
| Compound Class | Microbial Strain(s) | Activity Metric | Value (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Staphylococcus aureus | MIC | 0.78–1.56 | [7] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Bacillus subtilis | MIC | < 1.0 | [7] |
| Trifluoromethoxy containing (1,3,4-oxadiazol-2-yl)benzamides | Linezolid-resistant S. aureus (NRS 119) | MIC | As low as 0.06 | [8] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Various Bacteria | - | Potent Activity | [6] |
Table 3: Enzyme Inhibition
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| 4-amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 | Binding | Forms stable complexes | [1] |
| Pyrrolo[2,3-d]pyrimidine derivative (GSK2606414) | PERK | Inhibition | Potent | [9] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Inhibition | Varies with substitution | [4] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase, DHFR | Inhibition | Appreciable action | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are protocols for common assays used to evaluate the biological activity of pyrrole-2,5-dione derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of culture medium.[10]
-
Incubation: The plate is incubated for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: The test compounds, including this compound derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Further Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.[10]
-
MTT Addition: MTT solution is added to each well (final concentration of 5 µg/mL), and the plate is incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Mechanisms of Action
N-aryl pyrrole-2,5-dione derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and induction of apoptosis.
Enzyme Inhibition
Many pyrrole-2,5-dione derivatives function as inhibitors of key enzymes involved in cell signaling and proliferation. For instance, certain derivatives have been shown to target protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The mechanism often involves the formation of stable complexes with the ATP-binding domains of these kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[1]
Induction of Apoptosis
Several N-substituted maleimide derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a crucial mechanism for anticancer agents. The apoptotic pathway can be triggered through various cellular stresses, including DNA damage and the inhibition of survival signals. Flow cytometry is a common method used to quantify apoptosis in treated cells.[2]
Visualizations: Workflows and Pathways
Diagram 1: General Workflow for Biological Activity Screening
Caption: Workflow for evaluating the biological activity of novel compounds.
Diagram 2: Potential Anticancer Signaling Pathway
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. While direct experimental data for this specific molecule is limited, this paper synthesizes information from structurally related compounds, including N-phenylmaleimide derivatives and other substituted 1H-pyrrole-2,5-diones, to extrapolate potential mechanisms of action and therapeutic applications. The primary focus is on its potential as an anti-inflammatory and anti-cancer agent. This document provides a comprehensive overview of hypothesized signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide future research and drug development efforts.
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of a 4-(trifluoromethoxy)phenyl substituent is anticipated to enhance the compound's lipophilicity and membrane permeability, potentially increasing its bioavailability and cellular uptake. Based on the activities of related compounds, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer.
Potential Therapeutic Targets and Mechanisms of Action
Based on structure-activity relationships of analogous compounds, two primary therapeutic areas are proposed for this compound: inflammation and oncology.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes.
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion: Several 1H-pyrrole-2,5-dione derivatives have been shown to reduce the secretion of TNF-α, a key cytokine in the inflammatory cascade.
-
Reduction of Reactive Oxygen Species (ROS): The compound may possess antioxidant properties by reducing the production of ROS, which are known to contribute to inflammatory processes.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Structurally similar compounds have demonstrated inhibitory activity against COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.
Anti-Cancer Activity
The cytotoxic effects of N-phenylmaleimide derivatives against cancer cell lines suggest that this compound may have potential as an anti-neoplastic agent.
-
Induction of Apoptosis in Cancer Cells: The compound may selectively induce programmed cell death in tumor cells. The trifluoromethylphenyl moiety present in some known cytotoxic compounds suggests this could be a key pharmacophore.
-
Inhibition of Tyrosine Kinases: Certain 1H-pyrrole-2,5-dione derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key regulators of cancer cell proliferation and angiogenesis.
Quantitative Data from Analogous Compounds
The following table summarizes quantitative data from studies on structurally related compounds, providing a preliminary indication of the potential potency of this compound.
| Compound Class | Target/Activity | Cell Line/System | IC50/EC50 | Reference |
| N-phenylmaleimide derivatives | Cytotoxicity | B16F10 Melanoma | Varies by derivative | --INVALID-LINK-- |
| 1H-pyrrole-2,5-dione derivative (Compound 20) | Reduction of TNF-α & ROS | Macrophages | Concentration-dependent | --INVALID-LINK-- |
| 4-amino-3-chloro-1H-pyrrole-2,5-diones | Tyrosine Kinase Interaction | In silico (EGFR/VEGFR2) | Not Applicable | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay: Measurement of TNF-α Secretion
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA Assay: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of the compound compared to the LPS-stimulated control.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the analysis of structurally related compounds strongly suggests that this compound holds promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The proposed mechanisms of action, including the inhibition of TNF-α and potential cytotoxic effects, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear path for elucidating the precise biological activities and therapeutic potential of this compound. Further research should focus on in vivo efficacy studies and a comprehensive toxicological profiling to advance its development as a clinical candidate.
The 1H-Pyrrole-2,5-dione Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique chemical reactivity, particularly its susceptibility to Michael addition with nucleophiles like thiols, underpins its widespread application in both small molecule drug design and complex bioconjugation strategies. This technical guide provides a comprehensive review of the maleimide scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to empower researchers in the field of drug discovery and development.
Therapeutic Applications of the Maleimide Scaffold
The maleimide core is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cholesterol-lowering agents.[1][2]
Anticancer Activity
Maleimide derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival. A notable example is Enzastaurin, a bisindolylmaleimide that selectively inhibits Protein Kinase C beta (PKCβ), a key enzyme in signaling pathways that promote cell proliferation and angiogenesis.[3][4] The inhibition of PKCβ by Enzastaurin leads to downstream effects on the PI3K/AKT pathway, resulting in the suppression of tumor growth.[5]
Table 1: Anticancer Activity of Representative Maleimide Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Enzastaurin | PKCβ | Multiple Myeloma Cell Lines (MM.1S, MM.1R, etc.) | 0.6 - 1.6 | [4] |
| Indole-substituted maleimide 4c | GSK-3β | MCF-7 (Breast Cancer) | 3.21 | [6] |
| Indole-substituted maleimide 5c | GSK-3β | MDA-MB-231 (Breast Cancer) | 4.00 | [6] |
| Bisindolylmaleimide (BIM-IV) | PKC | - | Sub-micromolar | [7] |
| Aza-bisindolylmaleimide 66 | GSK-3β | - | 0.06 | [7] |
| Aza-bisindolylmaleimide 87 | GSK-3β | - | 0.39 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of maleimide derivatives have been attributed to their ability to inhibit key inflammatory mediators. Certain N(1)-substituted 1H-pyrrole-2,5-dione derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), enzymes responsible for the production of prostaglandins, which are central to the inflammatory response.[2]
Table 2: Anti-inflammatory Activity of Representative Pyrrole-2,5-dione Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Pyrrole-3-carbaldehyde 1b | J774 COX-2 | In vitro enzyme inhibition | 9.5 nM | [8] |
| Pyrrole-3-carbonitrile 3c | J774 COX-2 | In vitro enzyme inhibition | 2.2 nM | [8] |
| Compound 2a | Pro-inflammatory Cytokine Production (IL-6, TNF-α) | PBMC culture | Significant inhibition | [2] |
Antimicrobial Activity
The maleimide scaffold is a promising framework for the development of novel antimicrobial agents.[9] Natural and synthetic maleimides have demonstrated broad-spectrum activity against bacteria and fungi, including Candida albicans and Staphylococcus aureus.[10] The proposed mechanism of action involves the reaction of the maleimide's electrophilic double bond with nucleophilic residues, such as the sulfhydryl groups in essential fungal enzymes like β(1,3)-glucan synthase.[11][12]
Cholesterol Absorption Inhibition
Derivatives of 1H-pyrrole-2,5-dione have been identified as potent inhibitors of cholesterol absorption.[13] By inhibiting this process, these compounds can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis.[13]
Maleimides in Bioconjugation and Drug Delivery
The selective and efficient reaction of the maleimide group with thiols has made it a powerful tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[14][15] ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells, and maleimide-containing linkers are frequently used to attach the drug to cysteine residues on the antibody.[] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[15] Maleimide-functionalized liposomes have also been developed as advanced drug delivery systems, showing improved cellular uptake and antitumor effects.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key maleimide derivatives and for the evaluation of their biological activity.
Synthesis of N-Aryl Maleimides
General Procedure:
-
Formation of N-Aryl Maleamic Acid: To a solution of the appropriate aromatic amine in a suitable solvent (e.g., diethyl ether), add an equimolar amount of maleic anhydride. Stir the reaction mixture at room temperature until a precipitate forms. Filter the solid, wash with the solvent, and dry to obtain the N-aryl maleamic acid.
-
Cyclodehydration to N-Aryl Maleimide: In a round-bottomed flask equipped with a condenser, combine the N-aryl maleamic acid, anhydrous sodium acetate, and acetic anhydride.[11] Heat the mixture to 100°C with stirring for approximately 45 minutes.[11] After cooling, pour the reaction mixture into an ice/water mixture to precipitate the product.[11] Filter the solid, wash thoroughly with water, and dry under vacuum to yield the N-aryl maleimide.[11] The crude product can be further purified by column chromatography on silica gel.[11]
Synthesis of Bisindolylmaleimides
General Procedure (Palladium-Catalyzed Cross-Coupling):
This method utilizes a Suzuki cross-coupling reaction as a key step.
-
Preparation of Indolylmaleimide Triflate: Synthesize the indolylmaleimide precursor. The triflate can be introduced using standard procedures.
-
Suzuki Cross-Coupling: React the indolylmaleimide triflate with an appropriate indolylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water). Heat the reaction mixture under an inert atmosphere until completion.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired bisindolylmaleimide.[17]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the maleimide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of N-aryl maleimides
An In-depth Technical Guide to the Discovery and History of N-aryl Maleimides
Discovery and History
The history of N-aryl maleimides is intrinsically linked to the development of synthetic organic chemistry and the growing understanding of the reactivity of dicarbonyl compounds. While the parent maleimide was known earlier, the exploration of its N-substituted derivatives, particularly N-aryl maleimides, gained momentum in the mid-20th century.
A foundational method for the synthesis of N-phenylmaleimide was detailed in a 1948 patent, which has been widely cited and adapted since.[1] This two-step process, involving the formation of a maleanilic acid intermediate followed by cyclodehydration, remains a cornerstone of N-aryl maleimide synthesis. Early methods also included the dry distillation of the aniline salt of malic acid.[1]
Initially, the interest in N-aryl maleimides was driven by their utility as reactive dienophiles in Diels-Alder reactions, allowing for the construction of complex cyclic structures. This reactivity continues to be a significant area of research.[2]
In the latter half of the 20th century and into the 21st, the applications of N-aryl maleimides expanded dramatically, particularly in the realm of biological chemistry and drug development. Researchers discovered their potential as:
-
Bioconjugation Reagents: Their high reactivity and specificity towards thiols made them ideal for labeling proteins and other biomolecules. A significant advancement in this area was the finding that N-aryl maleimides form more stable conjugates with thiols compared to their N-alkyl counterparts, which is crucial for applications like antibody-drug conjugates (ADCs).[3]
-
Antimicrobial and Anticancer Agents: A growing body of research has demonstrated the efficacy of N-aryl maleimides against various microbial strains and cancer cell lines.[4]
-
Enzyme Inhibitors: More recently, N-aryl maleimides have been identified as potent inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), playing a role in the investigation of treatments for neurodegenerative diseases and cancer.[5]
The evolution of N-aryl maleimide chemistry showcases a journey from a synthetic curiosity to a versatile and powerful tool in medicinal chemistry, materials science, and chemical biology.
Synthesis of N-aryl Maleimides
The most common and well-established method for synthesizing N-aryl maleimides is a two-step procedure starting from maleic anhydride and a substituted aniline.
Step 1: Amine Acylation to form N-arylmaleamic acid Maleic anhydride reacts with an aniline derivative in a suitable solvent, such as diethyl ether or toluene, to form the corresponding N-arylmaleamic acid intermediate. This reaction is typically rapid and proceeds in high yield.[6]
Step 2: Cyclodehydration The N-arylmaleamic acid is then cyclized to the N-aryl maleimide through dehydration. This is commonly achieved by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
In-depth Technical Guide: Safety and Toxicity Profile of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and structurally related compounds. As of the latest update, detailed toxicological studies specifically for this compound are not publicly available. Therefore, this guide extrapolates potential hazards and safety considerations based on data from analogous chemical structures, primarily other N-substituted maleimides. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a guide for safe handling and preliminary risk assessment. It is not a substitute for rigorous, compound-specific toxicological evaluation.
Introduction
This compound belongs to the N-substituted maleimide class of compounds. The maleimide moiety is a known reactive Michael acceptor, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for their use in bioconjugation and as chemical probes, but it also underlies their potential toxicity. The trifluoromethoxy group on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its toxicokinetic and toxicodynamic profile.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and potential for environmental fate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₂ | PubChem |
| Molecular Weight | 257.17 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Hazard Identification and General Safety Precautions
Based on the Safety Data Sheets (SDS) of structurally similar N-substituted maleimides, this compound should be handled with caution. The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation[1][2].
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation[1][3].
-
Allergic Skin Reaction: Some maleimide derivatives may cause an allergic skin reaction[3].
-
Harmful if Swallowed: Oral ingestion may be harmful[3].
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure[1][4].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[4].
Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas[4].
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container[2].
Potential Toxicological Profile
Due to the lack of specific studies on this compound, the following sections discuss the potential toxicological profile based on the known reactivity of the maleimide group and data from related compounds.
Acute Toxicity
Quantitative acute toxicity data (e.g., LD50) for this compound are not available. For related compounds, such as N-ethylmaleimide, the hazard classification indicates it is fatal if swallowed and toxic in contact with skin. N-(4-chlorophenyl)-maleimide is classified as harmful if swallowed.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
No specific data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound were found. The reactivity of the maleimide group with biological macromolecules like DNA and proteins suggests that a potential for genotoxicity should be considered and investigated. For N-ethylmaleimide, no ingredient of the product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or as a known or anticipated carcinogen by NTP.
Mechanism of Toxicity: Potential Signaling Pathways
The primary mechanism of toxicity for maleimides is believed to be their ability to act as Michael acceptors, leading to the alkylation of cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inhibition, disruption of protein function, and depletion of intracellular glutathione (GSH), a key antioxidant.
Potential Experimental Workflow for Toxicity Assessment:
Caption: A generalized workflow for assessing the toxicity of a novel compound.
Potential Signaling Pathway Disruption by Michael Acceptors:
Michael acceptors like maleimides can react with cysteine residues in various signaling proteins. One such pathway that is sensitive to electrophilic stress is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Caption: Potential interaction with the Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols (General)
While specific experimental protocols for this compound are not available, the following are general methodologies for key toxicity assays that would be applicable.
5.1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
5.2. Glutathione (GSH) Depletion Assay
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the cytotoxicity assay.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.
-
GSH Measurement: Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the concentration of GSH in the cell lysates.
-
Protein Quantification: Determine the total protein concentration in the lysates (e.g., using a BCA assay) to normalize the GSH levels.
-
Data Analysis: Express the GSH levels as a percentage of the vehicle control.
Conclusion
This compound should be handled as a potentially hazardous chemical due to the reactive nature of the maleimide moiety. Based on data from structurally related compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if ingested. The primary mechanism of toxicity is expected to be through Michael addition reactions with cellular nucleophiles, particularly cysteine residues in proteins, which can lead to oxidative stress and disruption of cellular signaling. Rigorous toxicological evaluation, following standard in vitro and in vivo protocols, is necessary to fully characterize its safety profile. Until such data is available, strict adherence to safety precautions is essential.
References
Methodological & Application
Application Note and Detailed Experimental Protocol for the Synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds, holds significant interest in medicinal chemistry and materials science due to its reactive Michael acceptor properties and the unique electronic characteristics imparted by the trifluoromethoxy-substituted phenyl ring. N-substituted maleimides are versatile precursors in various chemical transformations, including Diels-Alder reactions and the synthesis of more complex molecular architectures with potential biological activities[1][2]. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available starting materials.
Overall Reaction Scheme:
The synthesis proceeds via a two-step reaction. The first step involves the acylation of 4-(trifluoromethoxy)aniline with maleic anhydride to form the intermediate, (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid (maleanilic acid derivative). The second step is the dehydrative cyclization of this intermediate to yield the target compound, this compound.
Caption: Two-step synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 461-82-5 | Sigma-Aldrich | Liquid, 98% purity |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 108-31-6 | Sigma-Aldrich | Solid, reagent grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich | Anhydrous, reagent grade |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Sigma-Aldrich | Reagent grade |
| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 | Sigma-Aldrich | Anhydrous |
| Petroleum Ether | - | - | 8032-32-4 | Sigma-Aldrich | b.p. 30-60 °C |
| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 | Sigma-Aldrich | For recrystallization |
Step 1: Synthesis of (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid
This procedure is adapted from the general synthesis of maleanilic acids[3][4].
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve maleic anhydride (9.81 g, 0.1 mol) in 125 mL of anhydrous diethyl ether.
-
Addition of Aniline: While stirring, add a solution of 4-(trifluoromethoxy)aniline (17.71 g, 0.1 mol) in 50 mL of anhydrous diethyl ether through the dropping funnel over a period of 15-20 minutes.
-
Reaction: The reaction is exothermic, and a thick white precipitate of the maleanilic acid derivative will form. Continue stirring the suspension at room temperature for 1 hour.
-
Isolation: Cool the reaction mixture in an ice bath to 15-20°C. Collect the precipitate by suction filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain a fine, cream-colored powder. The product is typically of sufficient purity for the next step without further purification.
Expected Yield: 95-98%
Step 2: Synthesis of this compound
This cyclization procedure is a modification of a classic method for N-substituted maleimides[3][5].
-
Reaction Setup: In a 250 mL Erlenmeyer flask, place acetic anhydride (70 mL) and anhydrous sodium acetate (6.5 g, 0.079 mol).
-
Addition of Maleanilic Acid: Add the dried (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid (0.1 mol, from Step 1) to the flask.
-
Heating: Swirl the suspension and heat it on a steam bath for 30 minutes to dissolve the solid. The reaction temperature should be maintained between 60-70°C[5].
-
Work-up: Cool the reaction mixture to near room temperature in a cold water bath. Pour the cooled mixture into 200 mL of ice water with stirring.
-
Isolation: The product will precipitate. Collect the solid by suction filtration.
-
Washing: Wash the precipitate thoroughly with several portions of ice-cold water, followed by a wash with cold petroleum ether (b.p. 30-60 °C).
-
Drying and Purification: Dry the crude product. For further purification, recrystallize from cyclohexane to yield the final product as canary-yellow needles[3].
Expected Yield: 70-80%
Safety Precautions:
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-(Trifluoromethoxy)aniline is toxic if swallowed or in contact with skin.
-
Maleic anhydride and acetic anhydride are corrosive and lachrymatory. Handle with care.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
Characterization Data (Predicted):
| Property | Value |
| Appearance | Yellow crystalline solid |
| Melting Point | To be determined experimentally (expected range: 90-120 °C) |
| ¹H NMR | Peaks corresponding to the aromatic protons and the vinylic protons of the maleimide ring. |
| ¹³C NMR | Peaks for the carbonyl carbons, aromatic carbons, and the trifluoromethoxy carbon. |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching (imide), C=C stretching, and C-F stretching. |
| Mass Spec (m/z) | [M]+ peak corresponding to the molecular weight of the product. |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Purification of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione via recrystallization. This compound, a member of the N-substituted maleimide class, is a valuable building block in medicinal chemistry and drug development. Ensuring its high purity is critical for reliable downstream applications.
Introduction
This compound is typically synthesized by the condensation of maleic anhydride with 4-(trifluoromethoxy)aniline to form the intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid, followed by cyclodehydration. This synthesis can result in impurities, including unreacted starting materials and the intermediate maleamic acid. Recrystallization is a robust and effective method for the removal of these impurities, yielding a product of high purity suitable for further synthetic transformations and biological screening.
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₆F₃NO₂ |
| Molecular Weight | 257.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 164-166 °C (This is an expected value based on similar compounds and should be confirmed experimentally) |
Selection of Recrystallization Solvent
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below. Based on the chemical structure of the target compound and literature precedents for similar N-arylmaleimides, several solvents were evaluated.
Solubility Data (Qualitative):
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability |
| Ethanol | Sparingly soluble | Soluble | Excellent |
| Isopropanol | Sparingly soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Moderate (Potential for high loss) |
| Toluene | Sparingly soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly soluble | Poor (Can be used as an anti-solvent) |
| Dichloromethane | Soluble | Very Soluble | Poor (Can be used for initial dissolution) |
Based on this qualitative assessment, ethanol is recommended as the primary solvent for the recrystallization of this compound. It provides a good balance of solubility characteristics, is relatively non-toxic, and is easily removed.
Experimental Protocol: Recrystallization using Ethanol
This protocol details the step-by-step procedure for the purification of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture to boiling while stirring. Add more hot ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by measuring its melting point and using analytical techniques such as HPLC or NMR.
Purity Assessment
The purity of the recrystallized this compound should be confirmed using appropriate analytical methods.
Purity Analysis Data:
| Analytical Method | Parameter | Specification |
| Melting Point | Range | Sharp, within 1-2 °C |
| HPLC | Purity | ≥ 98% |
| ¹H NMR | Spectrum | Conforms to the expected structure |
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to determine the purity of the compound. A typical method would use a C18 column with a gradient elution of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure of the purified compound and to detect any remaining impurities.
Visualizations
Experimental Workflow:
Application Note: ¹H and ¹³C NMR Characterization of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the characterization of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines standardized procedures for sample preparation, data acquisition, and provides reference chemical shift data for the confirmation of molecular structure and purity assessment. This information is critical for researchers in medicinal chemistry and materials science where N-substituted maleimides are valuable synthons.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below with standardized atom numbering for unambiguous NMR signal assignment.
Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in Tyrosine Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][2] The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as tyrosine kinase inhibitors.[3][4][5] This document provides detailed application notes and protocols for the use of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione , a specific derivative, in tyrosine kinase inhibition assays. While direct inhibitory data for this particular compound is not extensively published, the following protocols are based on established methods for evaluating similar small molecule inhibitors against various tyrosine kinases.
Compound Profile: this compound
While specific quantitative data for this compound's tyrosine kinase inhibitory activity is emerging, related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have demonstrated the ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[3][4] This suggests that the broader class of N-substituted pyrrole-2,5-diones may act as competitive inhibitors of ATP binding. The trifluoromethoxy group on the phenyl ring can enhance properties such as metabolic stability and membrane permeability, making it an interesting candidate for kinase inhibition studies.
Table 1: Compound Properties (Hypothetical/Representative)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₃NO₃ | N/A |
| Molecular Weight | 273.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and ethanol | N/A |
| Putative MOA | ATP-competitive tyrosine kinase inhibitor | Based on similar compounds[3][4] |
Experimental Protocols
The following are detailed protocols for common tyrosine kinase inhibition assays that can be adapted for evaluating this compound.
Protocol 1: In Vitro Radiometric Tyrosine Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄)[6]
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific tyrosine kinase, and its substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[1]
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.[1]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Fluorescence Polarization (FP)-Based Tyrosine Kinase Assay
This non-radioactive, homogeneous assay measures the change in fluorescence polarization of a fluorescently labeled phosphopeptide tracer that competes with the product of the kinase reaction for binding to a phosphospecific antibody.[6]
Materials:
-
Purified recombinant tyrosine kinase
-
Kinase-specific substrate peptide
-
This compound (in DMSO)
-
ATP
-
Kinase Buffer
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Stop/Detection Buffer (containing EDTA to stop the reaction)[6]
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
In a multi-well plate, add the kinase, substrate peptide, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.[6]
-
Incubate for the desired time at room temperature.
-
Stop the kinase reaction by adding the Stop/Detection Buffer containing EDTA, the phosphospecific antibody, and the fluorescently labeled tracer.[6]
-
Incubate to allow for antibody-peptide binding equilibrium to be reached.
-
Measure the fluorescence polarization. A higher kinase activity results in more unlabeled phosphopeptide, which displaces the fluorescent tracer from the antibody, leading to a lower FP signal.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Protocol 3: Luminescence-Based ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8]
Materials:
-
Purified recombinant tyrosine kinase
-
Kinase-specific substrate
-
This compound (in DMSO)
-
ATP
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-capable microplate reader
Procedure:
-
Set up the kinase reaction in a multi-well plate with the kinase, substrate, and different concentrations of the inhibitor.
-
Add ATP to start the reaction and incubate for the desired duration.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Determine the IC₅₀ value from the dose-response curve.
Data Presentation
Quantitative data from the inhibition assays should be summarized for clear comparison.
Table 2: Representative Tyrosine Kinase Inhibition Data
| Target Kinase | Assay Type | IC₅₀ (µM) of this compound | Positive Control (e.g., Staurosporine) IC₅₀ (µM) |
| EGFR | Radiometric | To be determined | e.g., 0.01 |
| VEGFR2 | FP-Based | To be determined | e.g., 0.05 |
| Src | ADP-Glo™ | To be determined | e.g., 0.008 |
Visualizations
Signaling Pathway and Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow: Tyrosine Kinase Inhibition Assay
Caption: General workflow for an in vitro tyrosine kinase inhibition assay.
Conclusion
The provided protocols offer a robust framework for researchers to evaluate the inhibitory potential of this compound against various tyrosine kinases. The choice of assay will depend on the specific research question, available equipment, and throughput requirements. Careful execution of these experiments will provide valuable insights into the compound's potency and selectivity, contributing to the broader understanding of pyrrole-2,5-dione derivatives as a promising class of kinase inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.mblintl.com [resources.mblintl.com]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cibtech.org [cibtech.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the application of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in proteomics research is limited in publicly available literature. The following application notes and protocols are based on the well-established reactivity of the maleimide group (1H-pyrrole-2,5-dione), a core feature of this compound, which functions as a thiol-reactive probe for cysteine residues in proteins.
Introduction
This compound is a chemical compound featuring a maleimide functional group. In proteomics, maleimides are widely utilized as covalent probes that exhibit high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2][3] This specific reactivity allows for the precise labeling of proteins, enabling a variety of downstream applications, including protein identification, quantification, and structural-functional studies. The trifluoromethoxy)phenyl group may confer specific properties to the probe, such as altered solubility or unique signatures in mass spectrometry, aiding in the identification of labeled peptides.
The primary application of such a compound in proteomics is in the field of chemical proteomics, where it can be used to:
-
Identify and quantify reactive cysteine residues across the proteome.[4][5]
-
Profile changes in cysteine reactivity in response to drug treatment or disease states.
-
Serve as a building block for more complex chemical probes, such as activity-based probes or bifunctional crosslinkers.
Principle of Action
The core of the molecule's utility in proteomics lies in the Michael addition reaction between the maleimide double bond and the thiol group of a cysteine residue. This reaction forms a stable, covalent thioether bond, effectively tagging the protein. The reaction is highly selective for thiols at a near-neutral pH (6.5-7.5).[1][2]
Experimental Protocols
Protocol 1: Labeling of Proteins in a Complex Lysate for Mass Spectrometry-based Proteomic Analysis
This protocol outlines the general steps for labeling a cellular lysate with this compound to identify accessible cysteine residues.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
This compound (herein referred to as "the probe")
-
Anhydrous DMSO
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for optional reduction steps
-
Iodoacetamide (IAM) for blocking free thiols (optional, for competitive profiling)
-
Acetone or trichloroacetic acid (TCA) for protein precipitation
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Desalting columns (e.g., C18)
-
Mass spectrometer
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Protein Labeling:
-
Prepare a 100 mM stock solution of the probe in anhydrous DMSO.
-
In a typical reaction, take 1 mg of protein from the lysate.
-
Add the probe to the lysate at a final concentration of 1 mM (a 10-20 fold molar excess over the estimated protein concentration is a good starting point and should be optimized).[2]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Protein Precipitation:
-
Quench the reaction by adding a thiol-containing reagent like DTT to a final concentration of 10 mM.
-
Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Pellet the proteins by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with cold 80% acetone.
-
-
Protein Digestion:
-
Resuspend the protein pellet in digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the newly freed thiols by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting and Mass Spectrometry:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
Analyze the desalted peptides by LC-MS/MS.
-
Data Presentation
Quantitative data from such experiments would typically involve the identification of labeled peptides and the quantification of their abundance across different samples. This can be achieved through various quantitative proteomics strategies, such as label-free quantification or isotopic labeling methods.[6][7][8]
Table 1: Illustrative Quantitative Proteomics Data for Cysteine-Reactive Probe
| Protein ID | Gene Name | Peptide Sequence | Modification Site | Fold Change (Treatment vs. Control) | p-value |
| P04049 | ALDOA | K.VLAACAK.F | Cys135 | 2.5 | 0.001 |
| P60709 | ACTB | K.DLTDYLMKILTERGYSFTTTAEREIVRDIKECNYVALDFEQEMATAASSSSLEK.S | Cys285 | -3.2 | 0.005 |
| Q06830 | PRDX1 | K.VCPAGWKPGSGTIKPNVDDSEK.K | Cys52 | 1.8 | 0.021 |
| P31946 | GAPDH | K.TVDGGAAPSFDEGCDLIIWGSGVTSTNVVTVNDFVR.D | Cys152 | -1.5 | 0.045 |
| *C represents the cysteine residue labeled with this compound. |
Visualizations
Reaction Mechanism
Caption: Reaction of the maleimide probe with a protein cysteine residue.
Experimental Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Developing Anti-inflammatory Agents from 1H-Pyrrole-2,5-Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of novel anti-inflammatory agents based on the 1H-pyrrole-2,5-dione scaffold. This document outlines detailed protocols for key in vitro assays, summarizes critical quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying molecular pathways and experimental workflows.
Introduction
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3] Derivatives of this core have shown significant potential as anti-inflammatory agents by modulating key pathways in the inflammatory response.[1][2][3][4] Inflammation is a complex biological process involving a variety of mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenases (COX-1 and COX-2) that are responsible for prostaglandin synthesis.[5][6]
This guide details the experimental procedures to assess the anti-inflammatory potential of synthesized 1H-pyrrole-2,5-dione derivatives by evaluating their ability to inhibit the production of these key inflammatory mediators.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds, including 1H-pyrrole-2,5-dione derivatives, are often attributed to their ability to modulate intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione as a Scaffold for Antitumor Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a 4-(trifluoromethoxy)phenyl group at the N-1 position offers a unique combination of lipophilicity and metabolic stability, making 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione a promising scaffold for the development of novel antitumor agents. This document provides an overview of the potential applications of this scaffold, detailed experimental protocols for its evaluation, and a summary of the structure-activity relationships of related compounds. While specific data for this compound is limited in the public domain, the following information is based on closely related N-aryl pyrrole-2,5-dione and trifluoromethyl-containing anticancer compounds to provide a representative framework for research and development.
Data Presentation: In Vitro Cytotoxicity of Related Pyrrole-2,5-dione Analogs
The following table summarizes the in vitro anticancer activity of representative N-substituted pyrrole-2,5-dione and trifluoromethyl-containing compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data illustrates the potential potency of this class of compounds.
Table 1: In Vitro Anticancer Activity of Representative Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A (3,4-dichloro-N-(3-(trifluoromethyl)phenyl)maleimide) | SW620 (Colon) | 1.5 ± 0.72 | Cisplatin | >10 |
| SW480 (Colon) | 7.3 - 9.0 | Cisplatin | >10 | |
| K-562 (Leukemia) | ≤ 10 | Cisplatin | - | |
| PC3 (Prostate) | ≤ 10 | Cisplatin | - | |
| Compound B (N-(4-(trifluoromethyl)phenyl)maleimide) | SW620 (Colon) | 5.8 ± 0.76 | Cisplatin | >10 |
| SW480 (Colon) | 7.3 - 9.0 | Cisplatin | >10 | |
| K-562 (Leukemia) | ≤ 10 | Cisplatin | - | |
| PC3 (Prostate) | 6.9 ± 1.64 | Cisplatin | >10 | |
| Compound C (3b: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | 2.63 | - | - |
| Compound D (11e: 1,2,3-triazole-chalcone conjugate) | RPMI-8226 (Leukemia) | 3.17 | Staurosporine | >100 |
Data is compiled from studies on structurally related compounds to provide a representative outlook.[1][2]
Experimental Protocols
Synthesis of this compound
Principle: This protocol describes the synthesis of the title compound via a condensation reaction between 4-(trifluoromethoxy)aniline and maleic anhydride, followed by cyclization.
Materials:
-
4-(trifluoromethoxy)aniline
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Maleamic Acid: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in diethyl ether.
-
Slowly add a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in diethyl ether to the maleic anhydride solution with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours. The corresponding maleamic acid will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Cyclization to the Maleimide: In a separate flask, suspend the dried maleamic acid in glacial acetic acid.
-
Add anhydrous sodium acetate (0.5 eq) to the suspension.
-
Heat the mixture to reflux (around 118°C) for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.
References
Application Notes and Protocols for Testing Antimicrobial Activity of Novel Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Pyrrole derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides a detailed protocol for the initial in vitro screening and evaluation of the antimicrobial activity of novel pyrrole derivatives. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5][6][7][8]
The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of the novel pyrrole derivatives against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11] Additionally, this guide outlines the procedure for the Kirby-Bauer disk diffusion assay, a qualitative method to assess antimicrobial susceptibility.[12][13][14][15] Finally, a protocol for determining the Minimum Bactericidal Concentration (MBC) is provided to differentiate between bacteriostatic and bactericidal effects. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16][17][18][19]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables provide a template for organizing the results.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrrole Derivatives
| Test Organism | Strain ID | Pyrrole Derivative 1 (µg/mL) | Pyrrole Derivative 2 (µg/mL) | Control Antibiotic (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 | |||
| ... |
Table 2: Zone of Inhibition Diameters from Disk Diffusion Assay
| Test Organism | Strain ID | Pyrrole Derivative 1 (mm) | Pyrrole Derivative 2 (mm) | Control Antibiotic (mm) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| ... |
Table 3: Minimum Bactericidal Concentration (MBC) of Novel Pyrrole Derivatives
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| ... |
Experimental Protocols
Preparation of Novel Pyrrole Derivatives
The proper handling and preparation of the novel compounds are critical for obtaining accurate results.
-
Stock Solution Preparation :
-
Dissolve the synthesized pyrrole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the concentrations used in the assay.[20]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Microorganism Strains and Culture Conditions
A panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used for the initial screening.
-
Recommended Strains :
-
Gram-positive bacteria : Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria : Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae
-
Fungal strains : Candida albicans (e.g., ATCC 90028), Aspergillus niger
-
-
Culture Media :
-
Inoculum Preparation :
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the MIC.[10][11][23][24][25]
-
Preparation of Serial Dilutions :
-
Inoculation :
-
Incubation :
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]
-
-
Reading Results :
-
The MIC is the lowest concentration of the compound with no visible turbidity.[11]
-
Kirby-Bauer Disk Diffusion Assay
This is a qualitative screening method to assess the susceptibility of bacteria to the novel compounds.[12][13][14]
-
Preparation of Compound Disks :
-
Aseptically apply a known volume and concentration of the novel pyrrole derivative solution onto sterile paper disks (6 mm diameter).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates :
-
Application of Disks :
-
Incubation :
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[14]
-
-
Reading Results :
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[22]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC test to ascertain whether a compound is bactericidal or bacteriostatic.[16][17][18]
-
Subculturing :
-
Incubation :
-
Reading Results :
-
Interpretation :
Visualizations
Caption: Overall experimental workflow for antimicrobial testing.
Caption: Broth Microdilution (MIC) Assay Workflow.
Caption: Minimum Bactericidal Concentration (MBC) Assay Workflow.
References
- 1. redalyc.org [redalyc.org]
- 2. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity | MDPI [mdpi.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. fda.gov [fda.gov]
- 7. myadlm.org [myadlm.org]
- 8. captodayonline.com [captodayonline.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. protocols.io [protocols.io]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes & Protocols for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Introduction
These application notes provide a comprehensive framework for designing and executing biological assays to characterize the activity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione (hereafter referred to as TM-PD). The core structure of TM-PD features a maleimide ring, a reactive electrophile known to form stable covalent bonds with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1][2] This suggests that TM-PD is a potential covalent inhibitor. N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts, making them an attractive scaffold for targeted covalent inhibitors.[3]
This document outlines a tiered approach for researchers, starting with broad phenotypic screening to assess cellular effects, followed by detailed biochemical and proteomic assays to elucidate the mechanism of action (MoA) and identify specific molecular targets. The protocols provided are intended for professionals in drug discovery, chemical biology, and academic research.
The proposed experimental workflow progresses through three key stages:
-
Phenotypic Screening: To determine the cytotoxic or anti-proliferative potential of TM-PD across various cell lines.
-
Mechanism of Action (MoA) Elucidation: To confirm the hypothesis of covalent binding and assess the compound's reactivity.
-
Target Deconvolution: To identify the specific protein(s) that TM-PD covalently modifies within a complex biological system.
Stage 1: Phenotypic Screening - Cellular Viability and Cytotoxicity
The initial step is to evaluate the effect of TM-PD on cell health. Cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a biological response and are widely used in the initial stages of drug discovery.[4][5][6] The MTT assay, a colorimetric method, is a reliable technique for assessing cell metabolic activity as an indicator of cell viability.[7]
Experimental Protocol: MTT Cell Viability Assay
This protocol measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
TM-PD compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of TM-PD in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of TM-PD. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle) * 100
-
-
Plot the % Viability against the log-transformed concentration of TM-PD.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Cytotoxicity of TM-PD
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HCT-116 | TM-PD | 48 | 5.2 |
| A549 | TM-PD | 48 | 8.9 |
| MCF-7 | TM-PD | 48 | 12.5 |
| HCT-116 | Doxorubicin (Control) | 48 | 0.8 |
Stage 2: Mechanism of Action (MoA) Elucidation
Given the maleimide moiety, the primary hypothesis for TM-PD's MoA is covalent modification of target proteins.[8] This stage aims to confirm this covalent binding mechanism using mass spectrometry (MS), a powerful tool for characterizing covalent adducts.[9][10]
Experimental Workflow for MoA Studies
Protocol: Intact Protein Mass Spectrometry Analysis
This protocol directly measures the mass increase of a model protein upon incubation with TM-PD, providing direct evidence of covalent adduct formation.
Materials:
-
TM-PD compound
-
Model protein with accessible cysteines (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis
-
Deconvolution software
Procedure:
-
Reaction Setup: Prepare a solution of the model protein (e.g., 10 µM BSA) in PBS.
-
Compound Addition: Add TM-PD from a DMSO stock solution to the protein solution to achieve a final concentration of 100 µM (10-fold molar excess). Include a vehicle control with an equivalent amount of DMSO.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, and 24 hours) to monitor the reaction progress.
-
Sample Preparation for MS: Quench the reaction by adding formic acid to a final concentration of 0.1%. Desalt the sample using a C4 ZipTip or equivalent.
-
LC-MS Analysis: Inject the desalted sample into the LC-MS system. Elute the protein using a gradient of acetonitrile in water (with 0.1% formic acid).
-
Data Acquisition: Acquire mass spectra across the protein's elution peak.
-
Data Analysis: Use deconvolution software to process the raw mass spectrum and determine the mass of the intact protein. A mass increase corresponding to the molecular weight of TM-PD (287.21 Da) confirms covalent binding.
Data Presentation: Hypothetical Mass Spectrometry Results
Molecular Weight of TM-PD: 287.21 Da Molecular Weight of Model Protein (BSA): ~66,430 Da
| Time Point (h) | Observed Mass (Da) - Control | Observed Mass (Da) - TM-PD Treated | Mass Shift (Da) | Interpretation |
| 1 | 66430.5 | 66717.8 | +287.3 | 1:1 Adduct |
| 4 | 66430.7 | 66718.1 | +287.4 | 1:1 Adduct |
| 24 | 66430.4 | 66717.9 | +287.5 | 1:1 Adduct |
Stage 3: Target Deconvolution
Identifying the specific protein targets of TM-PD is critical for understanding its biological effects and potential therapeutic applications. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify enzyme classes or specific proteins that react with a covalent probe in complex proteomes.[9][11] This involves using a tagged version of the compound to isolate and identify its binding partners.
Strategy for Target Deconvolution
A common strategy involves synthesizing an analogue of TM-PD that includes a "clickable" tag, such as an alkyne or azide group. This probe is incubated with cell lysates or live cells, after which the tagged proteins are conjugated to a reporter molecule (e.g., biotin) via click chemistry. The biotinylated proteins can then be enriched and identified by mass spectrometry.
Protocol: ABPP for Target Identification
Materials:
-
Alkyne-tagged TM-PD probe
-
Cell line of interest (e.g., HCT-116)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (Biotin-azide, CuSO₄, TBTA ligand, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Trypsin (sequencing grade)
-
LC-MS/MS system for proteomics
Procedure:
-
Proteome Preparation: Harvest cells and prepare a clarified cell lysate via sonication or douncing, followed by centrifugation. Determine the total protein concentration (e.g., using a BCA assay).
-
Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL total protein) with the alkyne-TM-PD probe (e.g., 1 µM final concentration) for 1 hour at room temperature. Include a DMSO vehicle control.
-
Click Chemistry: Add the click chemistry reagents to the labeled lysate: Biotin-azide (100 µM), TBTA (100 µM), CuSO₄ (1 mM), and freshly prepared sodium ascorbate (1 mM). Incubate for 1 hour at room temperature.
-
Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash series includes PBS, high-salt buffer, and urea buffer.
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce disulfide bonds (DTT) and alkylate free cysteines (iodoacetamide). Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database. Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.
Data Presentation: Hypothetical Target Protein Hits
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | Transcription factor, tumor suppressor |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 12.8 | Chaperone, protein folding |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 9.5 | Redox regulation, antioxidant |
| P31946 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | 7.3 | Signal transduction |
Conclusion and Future Directions
The protocols and workflows detailed in this document provide a systematic approach to characterizing the biological activity of this compound. The initial cytotoxicity screening establishes a baseline for its biological potency. Subsequent MS-based assays can confirm its proposed covalent mechanism of action. Finally, advanced chemoproteomic methods like ABPP enable the identification of specific cellular targets, paving the way for a deeper understanding of the compound's function and its potential for therapeutic development.
Following target identification, validation is a critical next step. This can be achieved through orthogonal assays, such as:
-
Enzymatic assays using recombinant protein of the identified target.
-
Western blotting to confirm target engagement in cells.
-
Cellular thermal shift assays (CETSA) to demonstrate direct binding in a cellular context.
-
Gene knockdown/knockout studies (siRNA/CRISPR) to validate that the identified target is responsible for the observed phenotype.
References
- 1. mdpi.com [mdpi.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 9. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the condensation of 4-(trifluoromethoxy)aniline and maleic anhydride, followed by dehydrative cyclization.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors throughout the synthetic process. The most common culprits include incomplete reaction, side reactions, and product degradation. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: Ensure that the reaction has gone to completion by using thin-layer chromatography (TLC) to monitor the disappearance of the starting materials, 4-(trifluoromethoxy)aniline and maleic anhydride.
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heat or a short reaction time may lead to incomplete formation of the intermediate maleamic acid or incomplete cyclization.
-
Side Reactions: Several side reactions can compete with the desired product formation, significantly reducing the yield. These include hydrolysis of the maleimide ring and polymerization of the maleimide product.[1]
-
Purity of Reagents: The purity of starting materials is crucial. Impurities in the 4-(trifluoromethoxy)aniline or maleic anhydride can introduce contaminants that may interfere with the reaction. Ensure the maleic anhydride has not hydrolyzed to maleic acid.
Q2: I'm observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?
The presence of a water-soluble byproduct often indicates hydrolysis of the maleimide ring. The maleimide group is susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7.5), which opens the ring to form the corresponding maleamic acid derivative.[2] This derivative is unreactive towards thiols and represents a loss of product.[2]
Prevention Strategies:
-
pH Control: Maintain a slightly acidic to neutral pH (6.5-7.5) during the reaction and workup to minimize hydrolysis.[3]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible to limit the availability of water.
-
Temperature Management: While heat is necessary for the cyclization, excessive temperatures can accelerate hydrolysis.
Q3: My final product appears to be a polymer-like, insoluble material. What could be the cause?
The formation of an insoluble, polymer-like substance suggests that the maleimide product has undergone polymerization.[1] This can be initiated by nucleophiles or bases.[1]
Mitigation Approaches:
-
Control of Nucleophiles: The starting aniline derivative is a nucleophile and can potentially initiate polymerization, especially at higher concentrations or temperatures.
-
Diels-Alder Protection Strategy: For particularly challenging cases, a Diels-Alder/retro-Diels-Alder protection strategy using a furan derivative can be employed to temporarily protect the maleimide double bond and prevent polymerization during synthesis.[1]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction.
-
TLC System: A typical mobile phase for this reaction would be a mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve good separation of the starting materials, intermediate, and product.
-
Visualization: The spots on the TLC plate can be visualized under UV light (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (typically 4-(trifluoromethoxy)aniline) is no longer visible. The appearance of a new spot with a different Rf value will indicate the formation of the product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
Glacial acetic acid is a commonly used solvent for this type of reaction as it acts as both a solvent and a catalyst for the dehydration step. Other high-boiling point aprotic solvents like N,N-dimethylformamide (DMF) or toluene can also be used, often with the addition of a dehydrating agent.
Q2: What is the role of the dehydrating agent in the reaction?
A dehydrating agent, such as acetic anhydride or sodium acetate, is often used to facilitate the cyclization of the intermediate maleamic acid to the final maleimide product by removing the water molecule that is formed during this step.
Q3: How should the crude product be purified to obtain a high-purity sample?
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The solid product is collected by filtration, washed with a cold solvent to remove any soluble impurities, and then dried under a vacuum.
Q4: What are the recommended storage conditions for the final product?
This compound should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis and degradation.[3] For long-term storage, keeping it in a desiccator or under an inert atmosphere is advisable.
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of N-Substituted Maleimides
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | 6.5 - 7.5 | Optimal | Minimizes maleimide hydrolysis and competing side reactions with amines.[3] |
| > 7.5 | Decreased | Promotes rapid hydrolysis of the maleimide ring to the inactive maleamic acid.[2] | |
| Temperature | Too Low | Decreased | Incomplete formation of the intermediate or slow cyclization. |
| Optimal (e.g., reflux in acetic acid) | Optimal | Provides sufficient energy for the reaction to proceed to completion. | |
| Too High | Decreased | May lead to product degradation, polymerization, or increased side reactions. | |
| Reaction Time | Too Short | Decreased | Incomplete conversion of starting materials. |
| Optimal | Optimal | Allows the reaction to reach completion. | |
| Too Long | May Decrease | Increased potential for side reactions and product degradation over extended periods. | |
| Water Content | Anhydrous | Optimal | Minimizes the hydrolysis of maleic anhydride and the maleimide product.[3] |
| Presence of Water | Decreased | Leads to the formation of maleic acid and the hydrolyzed maleimide product.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a two-step, one-pot reaction.
Materials:
-
4-(trifluoromethoxy)aniline
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in glacial acetic acid.
-
Addition of Aniline: To the stirred solution, add 4-(trifluoromethoxy)aniline (1.0 eq.) portion-wise. An exothermic reaction may be observed.
-
Formation of Maleamic Acid: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid.
-
Cyclization: Add anhydrous sodium acetate (0.3 eq.) to the reaction mixture. Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure this compound.
-
Drying: Dry the purified product under a vacuum.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in maleimide synthesis.
References
common side reactions in N-arylmaleimide synthesis and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of N-arylmaleimides.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of N-Arylmaleimide
Question: I am getting a low yield of my desired N-arylmaleimide, or the reaction is not proceeding to completion. What are the possible causes and how can I improve the yield?
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete formation of the maleanilic acid intermediate. | The reaction of maleic anhydride with the aniline derivative is typically fast and high-yielding.[1] However, ensure that the aniline is fully dissolved and added slowly to the maleic anhydride solution to prevent localized heating and potential side reactions. Stirring at room temperature for 1-2 hours is usually sufficient.[1] |
| Inefficient cyclization of the maleanilic acid. | The choice of dehydrating agent and catalyst is crucial. Acetic anhydride with sodium acetate is a common and effective system.[1] Ensure both reagents are anhydrous. The reaction temperature should be carefully controlled; for many substrates, heating on a steam bath (around 100°C) for 30 minutes is optimal.[1] Overheating can lead to polymerization.[2] |
| Hydrolysis of maleic anhydride or the maleimide product. | Use anhydrous solvents and reagents. Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which will not react to form the maleanilic acid.[3] The final product, N-arylmaleimide, can also hydrolyze back to the maleanilic acid, especially in the presence of water and at non-neutral pH. Ensure the work-up procedure is performed promptly and avoids prolonged exposure to aqueous conditions. |
| Suboptimal reaction temperature. | For the cyclization step, a temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote polymerization.[2] A temperature range of 60-100°C is generally effective.[1][2] It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrate. |
| Poor quality of reagents or solvents. | Use reagents of high purity and anhydrous solvents. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Issue 2: Formation of a Polymeric Byproduct
Question: My reaction mixture becomes viscous, and I am isolating a significant amount of an insoluble, polymeric material. How can I prevent polymerization?
Possible Causes and Solutions:
| Possible Cause | Solution |
| High reaction temperature during cyclization. | Maleimides can undergo free-radical polymerization at elevated temperatures.[4] The cyclization of maleanilic acid is an exothermic process, and localized overheating can initiate polymerization. It is critical to maintain a controlled temperature, preferably below 100°C. For some systems, temperatures as low as 65-70°C are recommended to minimize this side reaction.[2] |
| Presence of radical initiators. | Impurities in the reagents or solvents, or exposure to air (oxygen) at high temperatures, can initiate radical polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. |
| Extended reaction time. | Prolonged heating increases the likelihood of polymerization. Monitor the reaction by TLC to determine the point of complete consumption of the maleanilic acid intermediate and avoid unnecessarily long reaction times.[5] |
| Use of a radical inhibitor. | In cases where polymerization is particularly problematic, the addition of a small amount of a radical inhibitor, such as hydroquinone, can be effective in suppressing this side reaction.[4] |
Quantitative Data on Polymerization:
Issue 3: Presence of Unreacted Maleanilic Acid in the Final Product
Question: After my reaction and work-up, I see a significant amount of the starting maleanilic acid in my product mixture, confirmed by NMR and IR spectroscopy. How can I ensure complete cyclization?
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient amount of dehydrating agent. | Ensure that a sufficient excess of the dehydrating agent (e.g., acetic anhydride) is used to drive the cyclization to completion. |
| Reaction time is too short. | While minimizing reaction time is important to prevent polymerization, an insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC to ensure the disappearance of the maleanilic acid spot.[5] |
| Hydrolysis of the N-arylmaleimide during work-up. | The maleimide ring can be opened by hydrolysis back to the maleanilic acid. This is more likely to occur if the product is exposed to water for extended periods, especially under non-neutral pH conditions. Perform the aqueous work-up quickly and with cold water to minimize hydrolysis.[1] |
| Deactivating substituents on the aryl ring. | Electron-withdrawing groups on the aniline can make the nitrogen less nucleophilic, potentially slowing down the cyclization. For these substrates, a slightly higher reaction temperature or a longer reaction time may be necessary. Careful optimization is required to balance complete conversion with the prevention of side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-arylmaleimides?
A1: The most prevalent method is a two-step synthesis. The first step involves the reaction of an aniline with maleic anhydride to form the corresponding N-arylmaleamic acid. The second step is the cyclodehydration of the maleamic acid to the N-arylmaleimide, commonly achieved using acetic anhydride and a catalyst like sodium acetate.[1][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[5] The maleanilic acid intermediate is significantly more polar than the N-arylmaleimide product and will have a lower Rf value. The reaction is complete when the spot corresponding to the maleanilic acid is no longer visible.
Q3: What are the characteristic spectroscopic signals for the product and potential side products?
A3:
| Compound | ¹H NMR | ¹³C NMR | IR (cm⁻¹) |
|---|---|---|---|
| N-Arylmaleimide | Singlet for the two vinyl protons around 7.0 ppm. Aromatic protons in their respective regions.[5] | Carbonyl carbons around 170 ppm. Vinylic carbons around 135 ppm.[7] | Imide C=O stretching (asymmetric and symmetric) around 1780 and 1710 cm⁻¹. C-N stretching around 1360 cm⁻¹.[7][8] |
| N-Arylmaleamic Acid | Two distinct vinyl protons (doublets, J ≈ 12 Hz) around 6.3 and 6.5 ppm. Amide proton (broad singlet). Carboxylic acid proton (broad singlet, may not be observed in all solvents). Aromatic protons.[9] | Two distinct carbonyl carbons (amide and carboxylic acid). Two distinct vinylic carbons. | Broad O-H stretch from the carboxylic acid (2500-3300). Amide C=O stretch (~1640). Carboxylic acid C=O stretch (~1700). N-H bend (~1550). |
| Poly(N-arylmaleimide) | Broadening of all signals. Disappearance of the sharp vinyl proton singlet.[10] | Broad signals for the polymer backbone carbons. | Disappearance of the C=C stretch. Broadening of the carbonyl and other peaks. |
Q4: Can Michael addition be a side reaction during the synthesis?
A4: While Michael addition is a characteristic reaction of maleimides, it is less common as a side reaction during the synthesis itself unless there are other nucleophiles present in the reaction mixture. The primary nucleophile (the aniline) preferentially attacks the carbonyl carbon of the maleic anhydride to form the amide. However, if unreacted aniline is present at high temperatures during the cyclization, it could potentially add to the double bond of the formed maleimide, but this is generally not a major reported side reaction under standard synthetic conditions.
Q5: Is it possible to perform the synthesis in one pot?
A5: Yes, one-pot syntheses of N-arylmaleimides have been reported. These methods typically involve reacting the aniline and maleic anhydride in a high-boiling solvent with a catalyst that facilitates both the formation of the maleanilic acid and its subsequent dehydration.[11] However, controlling side reactions in a one-pot synthesis can be more challenging, and a two-step procedure often provides a purer product.
Experimental Protocols
Protocol 1: Standard Two-Step Synthesis of N-Phenylmaleimide [1]
Step A: Synthesis of Maleanilic Acid
-
In a 500 mL flask, dissolve 19.6 g (0.2 mol) of maleic anhydride in 250 mL of diethyl ether with stirring.
-
In a separate beaker, prepare a solution of 18.2 mL (18.6 g, 0.2 mol) of aniline in 20 mL of diethyl ether.
-
Slowly add the aniline solution to the maleic anhydride solution using a dropping funnel.
-
A thick suspension will form. Stir the mixture at room temperature for 1 hour.
-
Cool the flask in an ice bath to 15-20°C.
-
Collect the solid product by suction filtration. The product is a fine, cream-colored powder.
-
The yield of maleanilic acid is typically 97-98%. This product is usually of sufficient purity for the next step without further purification.
Step B: Synthesis of N-Phenylmaleimide
-
In a 250 mL Erlenmeyer flask, place 67 mL of acetic anhydride and 6.5 g of anhydrous sodium acetate.
-
Add 31.6 g of the maleanilic acid obtained in Step A.
-
Gently swirl the flask and heat it on a steam bath for 30 minutes to dissolve the suspension.
-
Cool the reaction mixture in a cold water bath to near room temperature.
-
Pour the cooled mixture into 130 mL of ice water with stirring.
-
Collect the precipitated yellow product by suction filtration.
-
Wash the product three times with 50 mL portions of ice-cold water and once with 50 mL of petroleum ether.
-
Dry the product. The typical yield of crude N-phenylmaleimide is 75-80%.
-
The crude product can be recrystallized from cyclohexane to obtain pure, canary-yellow needles.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the two-step synthesis of N-arylmaleimides and common side reactions.
Caption: Troubleshooting workflow for common issues in N-arylmaleimide synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bipm.org [bipm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
solubility issues of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in aqueous buffers.
Troubleshooting Guide
Q1: I am observing precipitation or cloudiness when I dilute my DMSO stock of this compound into an aqueous buffer. What is happening and how can I fix it?
A1: This is a common issue for compounds with low aqueous solubility. The compound is likely crashing out of solution as the percentage of the aqueous buffer increases, a phenomenon known as precipitation. Here’s a systematic approach to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay. Many compounds with low aqueous solubility can still be effective at lower, soluble concentrations.
-
Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic cosolvent (like DMSO) may help keep the compound in solution. However, be mindful that high concentrations of organic solvents can affect biological assays.[1]
-
Utilize a Different Cosolvent: If DMSO is not providing adequate solubility, other water-miscible organic solvents can be tested.[2] Common alternatives include ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[3]
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the buffer.[4] Although this compound is not strongly ionizable, slight pH adjustments may influence its solubility. It is important to ensure that any pH change is compatible with your experimental assay.
-
Incorporate Solubilizing Excipients: For challenging cases, the use of surfactants or cyclodextrins can significantly enhance aqueous solubility.[2][5] Surfactants form micelles that can encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes.[2][5]
Frequently Asked Questions (FAQs)
Q2: What are the structural features of this compound that contribute to its poor aqueous solubility?
A2: The molecule's structure contains several features that suggest low water solubility:
-
Aromatic Phenyl Ring: The phenyl group is hydrophobic.
-
Trifluoromethoxy Group (-OCF3): This group is highly lipophilic and contributes significantly to the compound's nonpolar character.
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Pyrrole-2,5-dione Core: While containing polar carbonyl groups, the overall large, non-polar surface area of the molecule dominates.[6]
Generally, organic compounds with a high ratio of carbon to heteroatoms (like oxygen and nitrogen) tend to have lower water solubility.[7][8]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and observing precipitation.[9][10] It is a high-throughput method suitable for early-stage drug discovery.[9][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is agitated in a buffer over a longer period (e.g., 24 hours) until the solution is saturated.[9][10] This "shake-flask" method is considered the gold standard and is crucial for later-stage development.[11]
For initial troubleshooting in a biological assay, determining the kinetic solubility is often sufficient. If the compound is a lead candidate, measuring thermodynamic solubility becomes more critical.[12]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Increasing the temperature generally increases the solubility of solid compounds in liquid solvents.[6][13] However, this approach should be used with caution:
-
Compound Stability: Ensure that this compound is stable at elevated temperatures and does not degrade.
-
Assay Compatibility: Your biological assay (e.g., proteins, cells) must be able to withstand the higher temperature.
-
Precipitation upon Cooling: The compound may precipitate out of solution as it cools to the temperature of your experiment.
Q5: Are there any general guidelines for selecting a suitable cosolvent or solubilizing agent?
A5: Yes, the selection should be systematic and guided by the requirements of your experiment.
Quantitative Data Summary
| Solvent System | Expected Solubility | Notes |
| Deionized Water | Very Low | The hydrophobic nature of the phenyl and trifluoromethoxy groups significantly limits solubility in pure water. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | Similar to pure water, but the presence of salts may slightly decrease solubility ("salting out" effect). |
| PBS with 1% DMSO | Low | A small amount of DMSO can improve wetting and initial dissolution, but precipitation is still likely at higher concentrations. |
| PBS with 5% DMSO | Moderate | Increased DMSO content will improve solubility, but this concentration may start to affect sensitive biological assays. |
| PBS with 1% Tween® 80 | Moderate to High | Surfactants like Tween® 80 can form micelles to encapsulate the compound, significantly increasing its apparent solubility. |
| Aqueous Buffer with 10 mM Hydroxypropyl-β-Cyclodextrin | Moderate to High | Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is ideal for initial screening.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare a Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of your compound stock in DMSO.
-
Addition to Buffer: To each well, add the aqueous buffer to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is first observed.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the true equilibrium solubility.[11]
Materials:
-
Solid this compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add Excess Compound: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. The solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
stability of the trifluoromethoxy group under different reaction conditions
Welcome to the technical support center for the trifluoromethoxy (OCF₃) group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this important functional group under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group in general?
A1: The trifluoromethoxy group is known for its high stability under a wide range of conditions, including thermal stress, and towards many acidic, basic, oxidative, and reductive reagents.[1] This stability is attributed to the strong carbon-fluorine bonds. Its incorporation into molecules often enhances metabolic stability compared to a methoxy group.[2]
Q2: Can the trifluoromethoxy group be cleaved under acidic conditions?
A2: While generally stable to many acids, the trifluoromethoxy group can be labile under harsh superacidic conditions, specifically in the presence of hydrogen fluoride (HF) combined with a strong Lewis acid.[3][4] This can lead to the cleavage of the C-O bond and subsequent reactions. For most standard organic synthesis applications using common acids (e.g., HCl, H₂SO₄, TFA), the OCF₃ group is expected to be stable.
Q3: What is the stability of the trifluoromethoxy group towards bases?
A3: The trifluoromethoxy group is highly resistant to a wide range of basic conditions. It is generally stable in the presence of common bases like alkali metal hydroxides, carbonates, and amines. However, very strong bases under harsh conditions might lead to degradation, although this is not a common observation in typical synthetic procedures.
Q4: Is the trifluoromethoxy group stable during common cross-coupling reactions?
A4: Yes, the trifluoromethoxy group is generally very stable under the conditions of widely used cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6] Aryl trifluoromethoxy-substituted boronic acids and halides are common substrates in these reactions, and the OCF₃ group typically remains intact.
Q5: Can the trifluoromethoxy group be removed reductively?
A5: Yes, under specific and highly reducing conditions, the aryl C-OCF₃ bond can be cleaved. For example, treatment with metallic sodium in THF at elevated temperatures can lead to reductive dealkoxy-silylation if a silyl halide is present.[7] Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are generally not sufficient to cleave the trifluoromethoxy group.
Q6: How does the trifluoromethoxy group behave under oxidative conditions?
A6: The trifluoromethoxy group is resistant to many common oxidizing agents. However, metabolic studies have shown that cytochrome P450 enzymes can mediate the oxidative displacement of the trifluoromethoxy group in certain drug molecules.[1][8][9]
Q7: Is the trifluoromethoxy group photochemically stable?
A7: The trifluoromethoxy group can be susceptible to photochemical degradation. The specific products and quantum yields will depend on the overall structure of the molecule and the irradiation conditions.[10][11][12]
Troubleshooting Guides
Issue 1: Unexpected decomposition of a trifluoromethoxy-containing compound during a reaction.
Symptoms:
-
Low yield of the desired product.
-
Formation of unexpected byproducts, potentially containing a phenol or a defluorinated moiety.
-
Disappearance of the OCF₃ signal in ¹⁹F NMR.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Extreme pH: The reaction conditions are too acidic or basic, leading to cleavage of the OCF₃ group. | - If using strong acids, consider milder alternatives or shorter reaction times and lower temperatures.- If strong bases are necessary, explore alternative synthetic routes that avoid such conditions. |
| Harsh Reductive Conditions: The reducing agent is too strong and is cleaving the Ar-OCF₃ bond. | - Avoid using alkali metals unless reductive cleavage is intended.- Opt for milder reducing agents. |
| Photochemical Degradation: The compound is light-sensitive. | - Protect the reaction mixture from light by wrapping the flask in aluminum foil.- Use a light source with a wavelength that is not absorbed by the starting material or product. |
| Incompatible Catalyst: A specific transition metal catalyst or ligand is promoting a side reaction involving the OCF₃ group. | - Screen different catalysts and ligands. While generally stable, specific combinations might lead to unexpected reactivity. |
Issue 2: Suspected instability of a trifluoromethoxy-substituted compound under specific conditions.
Symptoms:
-
Uncertainty about the compatibility of the OCF₃ group with a planned synthetic step.
-
Need to confirm the stability of the final compound for storage or formulation purposes.
Solution:
-
Perform a stability study using a small amount of the compound under the proposed reaction or storage conditions. Monitor the compound's integrity over time by techniques like HPLC, LC-MS, and ¹⁹F NMR.
Experimental Protocols
General Protocol for Stability Testing of Trifluoromethoxy Compounds
This protocol provides a general framework for testing the stability of a compound containing a trifluoromethoxy group under various stress conditions.
Materials:
-
Your trifluoromethoxy-containing compound.
-
Solvents (e.g., acetonitrile, water, THF).
-
Acidic solution (e.g., 1 M HCl).
-
Basic solution (e.g., 1 M NaOH).
-
Oxidizing agent (e.g., 30% H₂O₂).
-
Reducing agent (e.g., 1 M NaBH₄ in a suitable solvent).
-
Analytical instruments (HPLC, LC-MS, ¹⁹F NMR).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
-
Reductive: Mix an aliquot of the stock solution with an equal volume of a freshly prepared 1 M NaBH₄ solution.
-
Thermal: Heat an aliquot of the stock solution at a defined temperature (e.g., 60 °C, 80 °C).
-
Photochemical: Expose an aliquot of the stock solution to a specific light source (e.g., UV lamp at 254 nm or 365 nm).
-
-
Time Points: Incubate the solutions under the specified conditions and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary (e.g., neutralize the acidic/basic solutions). Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products. ¹⁹F NMR can be used to monitor the disappearance of the OCF₃ signal and the appearance of new fluorine-containing species.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time to determine the degradation rate under each condition.
Table 1: Summary of Trifluoromethoxy Group Stability under Various Conditions
| Condition | Reagents/Stress | Stability | Potential Degradation Products |
| Acidic | 1 M HCl, 1 M H₂SO₄ | Generally Stable | - |
| HF / Lewis Acid | Labile | Phenolic compounds, Friedel-Crafts products | |
| Basic | 1 M NaOH, K₂CO₃ | Generally Stable | - |
| Reductive | H₂, Pd/C | Generally Stable | - |
| Na in THF | Labile | De-trifluoromethoxylated arene | |
| Oxidative | m-CPBA, H₂O₂ | Generally Stable | - |
| Cytochrome P450 | Can be labile | Hydroxylated arene | |
| Thermal | Up to 200-250 °C | Generally Stable | Decomposition at higher temperatures |
| Photochemical | UV light | Can be labile | Varies depending on the molecule |
| Cross-Coupling | Suzuki, Buchwald-Hartwig | Generally Stable | - |
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. Roles of direct and indirect photodegradation in the photochemical fates of three 3rd generation fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, also known as N-[4-(trifluoromethoxy)phenyl]maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and reliable method is a two-step synthesis. First, 4-(trifluoromethoxy)aniline is reacted with maleic anhydride to form the intermediate, N-[4-(trifluoromethoxy)phenyl]maleanilic acid. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride with a catalyst, to yield the final N-substituted maleimide product.[1][2][3]
Q2: How does the trifluoromethoxy group affect the reaction?
A2: The -OCF3 group is strongly electron-withdrawing. This has two main effects:
-
Decreased Aniline Nucleophilicity: The electron-withdrawing nature of the substituent reduces the nucleophilicity of the aniline's nitrogen atom. This can slow down the initial acylation reaction with maleic anhydride compared to aniline itself. Gentle heating or slightly longer reaction times for the first step might be necessary to ensure complete formation of the maleanilic acid intermediate.
-
Facilitated Cyclization: The electron-withdrawing group can make the amide proton of the maleanilic acid intermediate more acidic, which may facilitate the final ring-closing dehydration step.
Q3: What are the most common impurities or side products?
A3: The most prevalent impurity is the uncyclized N-[4-(trifluoromethoxy)phenyl]maleanilic acid intermediate, resulting from an incomplete dehydration reaction.[1] Other potential byproducts can include polymers of the maleimide or colored impurities, especially if excessive heat is applied during the cyclization or distillation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The starting aniline, the maleanilic acid intermediate, and the final maleimide product will have different Rf values. For the cyclization step, the disappearance of the maleanilic acid spot indicates the reaction is nearing completion.
Q5: What are suitable solvents for recrystallizing the final product?
A5: For N-arylmaleimides, solvents like cyclohexane, ethanol, or mixtures of hexane and ethyl acetate are commonly used for recrystallization to obtain a pure product.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Maleanilic Acid (Step 1) | 1. Low Purity of Reactants: Impurities in 4-(trifluoromethoxy)aniline or maleic anhydride can inhibit the reaction. 2. Insufficient Reaction Time/Temperature: Due to the reduced nucleophilicity of the aniline, the reaction may be slow at room temperature. 3. Moisture: Maleic anhydride can hydrolyze to maleic acid in the presence of water. | 1. Use high-purity, dry starting materials. 2. Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50°C) or for a longer duration (e.g., 2-4 hours) and monitor by TLC. 3. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and perform the reaction under a dry atmosphere (e.g., nitrogen or argon). |
| Low Yield of Final Product (Step 2) | 1. Incomplete Cyclization: Insufficient heating or reaction time during the dehydration step. 2. Degradation of Product: Prolonged heating at high temperatures can lead to polymerization or decomposition of the maleimide. 3. Inefficient Purification: Product loss during workup and recrystallization. | 1. Ensure the reaction is heated sufficiently (e.g., 60-80°C) and monitor by TLC until the maleanilic acid is consumed. Ensure the catalyst (e.g., sodium acetate) is anhydrous. 2. Avoid excessive heating. Once the reaction is complete, cool the mixture promptly before workup. The use of a polymerization inhibitor can be considered for large-scale reactions.[1] 3. During workup, ensure the pH is adjusted correctly to precipitate the product. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation. |
| Product is Colored (Yellow/Brown) instead of Pale Yellow/White | 1. Formation of Impurities: Overheating during the cyclization can lead to the formation of colored byproducts. 2. Residual Catalyst/Starting Material: Incomplete removal of reactants or catalyst. | 1. Perform the cyclization at the lower end of the effective temperature range. Consider purification by column chromatography on silica gel if recrystallization is insufficient.[5] 2. Ensure thorough washing of the crude product. A wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove acidic impurities, followed by washing with water to neutrality. |
| Broad Melting Point or Presence of Intermediate in Final Product NMR | Incomplete Cyclization/Purification: The most common cause is contamination with the maleanilic acid intermediate. | 1. Optimize Cyclization: Re-run the reaction with increased heating time or a slight excess of acetic anhydride. 2. Improve Purification: Wash the crude product thoroughly with a 5-10% sodium bicarbonate or potassium carbonate solution to remove the acidic maleanilic acid. Re-recrystallize the product, potentially from a different solvent system. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is adapted from established procedures for N-arylmaleimide synthesis.[2][3]
Step A: Synthesis of N-[4-(trifluoromethoxy)phenyl]maleanilic acid (Intermediate)
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in the same anhydrous solvent dropwise with stirring at room temperature.
-
A precipitate will likely form upon addition. Continue stirring the suspension at room temperature for 2-3 hours.
-
Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid) to confirm the consumption of the aniline.
-
Collect the solid precipitate (the maleanilic acid intermediate) by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The yield is typically high ( >95%). The product is usually carried to the next step without further purification.
Step B: Cyclodehydration to this compound
-
In a flask equipped with a reflux condenser, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleanilic acid (1.0 eq.) in acetic anhydride (approx. 5-10 volumes).
-
Add anhydrous sodium acetate (0.5-1.0 eq.) as a catalyst.
-
Heat the mixture with stirring in an oil bath at 60-80°C for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting maleanilic acid.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then with a cold, dilute sodium bicarbonate solution to remove any remaining acidic impurities, and finally with cold water again.
-
Dry the crude product. Purify further by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol).
Data Presentation: Reaction Conditions Summary
The following table summarizes typical reaction parameters for the synthesis of N-arylmaleimides, which can be optimized for the specific target compound.
| Parameter | Step A: Maleanilic Acid Formation | Step B: Cyclodehydration | Reference |
| Solvent | Anhydrous Diethyl Ether, THF | Acetic Anhydride | [2][3] |
| Catalyst | None required | Anhydrous Sodium Acetate, p-Toluenesulfonic acid | [2][6] |
| Temperature | Room Temperature (can be gently warmed to 40-50°C) | 60 - 150°C (lower end preferred to avoid side reactions) | [2][6] |
| Reaction Time | 1 - 4 hours | 0.5 - 3 hours | [2][3] |
| Typical Yield | > 95% | 70 - 90% | [2] |
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Low Bioactivity in 1H-Pyrrole-2,5-dione Analogues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 1H-pyrrole-2,5-dione (maleimide) analogues.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrole-2,5-dione analogue shows low or no activity in my cellular assay. What are the first steps to troubleshoot this?
A1: When encountering low bioactivity, it's crucial to systematically investigate potential causes. A recommended first step is to assess the compound's fundamental physicochemical properties, as these can significantly impact assay results.[1] Start by verifying the compound's solubility and stability in your assay buffer. Poor solubility can lead to precipitation, reducing the effective concentration of your compound.[1] Additionally, the maleimide ring can be susceptible to hydrolysis, which could inactivate your analogue.[2][3]
Q2: How can I determine if my compound's solubility is the issue?
A2: You can assess solubility using several methods. A simple visual inspection of your assay wells for precipitate is a qualitative starting point. For quantitative data, methods like the shake-flask method, DMSO titrimetric, or spectrophotometric methods can be employed to determine the solubility in your specific assay buffer.[1][4] If solubility is low, consider preparing stock solutions in an appropriate organic solvent like DMSO and then diluting into the final assay buffer, ensuring the final solvent concentration does not affect the cells.[1]
Q3: What should I do if I suspect my 1H-pyrrole-2,5-dione analogue is unstable in the assay medium?
A3: The stability of maleimide derivatives can be a concern, as the thiosuccinimide linkage formed with target proteins can undergo a retro-Michael reaction, leading to deconjugation, or hydrolysis of the maleimide ring itself.[3] To assess stability, you can incubate your compound in the assay medium for the duration of the experiment, and then use techniques like HPLC or LC-MS to quantify the amount of intact compound remaining. If instability is confirmed, you might consider modifying the linker to improve stability, for instance, by using self-hydrolyzing maleimides that form a more stable derivative.[3]
Q4: My compound is soluble and stable, but still shows low activity. Could cell permeability be the problem?
A4: Yes, if your target is intracellular, poor membrane permeability can prevent the compound from reaching it.[1][5] Several in vitro assays can be used to assess cell permeability, such as the Caco-2, MDCK, and PAMPA assays.[5][6][7][8] These assays measure the rate at which a compound crosses a cell monolayer, providing a good indication of its ability to enter cells.
Q5: How can I confirm that my analogue is engaging with its intended target protein inside the cell?
A5: Direct measurement of target engagement is a critical step in validating your compound's mechanism of action.[9][10][11][12] For covalent inhibitors like many 1H-pyrrole-2,5-dione analogues, several techniques can be used:
-
Probe-Free Occupancy (PFO) Assay: This mass spectrometry-based method quantifies the unmodified target peptide to determine the extent of inhibitor binding.[9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Targeted Mass Spectrometry: This approach can be used to quantify both the free and drug-bound target protein in complex biological samples, including tumor biopsies.[11][12]
Troubleshooting Workflow
If you are observing low bioactivity, follow this logical troubleshooting workflow to identify the underlying cause.
Quantitative Data Summary
The following table summarizes hypothetical bioactivity and physicochemical property data for a series of 1H-pyrrole-2,5-dione analogues to illustrate how these parameters can be compared.
| Compound ID | Target IC50 (µM) | Cell Viability EC50 (µM) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Analogue-01 | 0.5 | > 50 | 150 | 10.2 |
| Analogue-02 | 0.8 | 45 | 5 | 1.5 |
| Analogue-03 | 1.2 | > 50 | 200 | 0.5 |
| Analogue-04 | > 20 | > 50 | 120 | 8.9 |
| Control | 0.4 | 30 | 180 | 12.0 |
This is example data and should be replaced with experimental values.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of a compound.[6][7]
-
Cell Culture: Culture Caco-2 cells on transwell plates until a confluent monolayer is formed, typically for 21 days.
-
Compound Preparation: Prepare a solution of the test compound in a suitable transport buffer.
-
Apical to Basolateral Permeability (A->B): Add the compound solution to the apical (upper) side of the transwell.
-
Sampling: At various time points, take samples from the basolateral (lower) side.
-
Basolateral to Apical Permeability (B->A): In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the efflux ratio.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Probe-Free Occupancy (PFO) Assay for Target Engagement
This protocol is adapted from a method to assess target engagement of covalent inhibitors.[9]
-
Cell Treatment: Treat cells with the 1H-pyrrole-2,5-dione analogue at various concentrations and time points.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Proteolysis: Digest the proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer to specifically quantify the target peptide that is not bound by the inhibitor.
-
Data Analysis: Determine the percentage of target occupancy by comparing the amount of unmodified peptide in treated versus untreated samples.
Representative Signaling Pathway Inhibition
Many 1H-pyrrole-2,5-dione analogues act as covalent inhibitors of protein kinases. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioivt.com [bioivt.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the purification of these molecules. Fluorine's distinctive properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly alter a molecule's polarity, volatility, and intermolecular interactions, requiring specialized purification strategies.[1][2][3]
This guide provides troubleshooting advice for common purification techniques and answers to frequently asked questions to help you optimize your separation processes.
Troubleshooting Guides
This section addresses specific issues you may encounter during chromatography, crystallization, and distillation of fluorinated compounds.
High-Performance Liquid Chromatography (HPLC) & Flash Chromatography
Question: Why is my fluorinated compound showing poor separation from impurities on a standard C18 column?
-
Potential Cause 1: Similar Polarity of Impurities: Fluorination can make the polarity of your target compound very similar to that of non-fluorinated impurities or byproducts, leading to co-elution on traditional reversed-phase columns.[4]
-
Solution 1: Change Stationary Phase: Switch to a column with a different selectivity. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or other fluorous phases, can offer unique retention mechanisms and improved separation for halogenated compounds.[5][6][7] These phases can exhibit enhanced retention and selectivity for fluorinated analytes.[4][8]
-
Solution 2: Optimize Mobile Phase:
-
Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity.[4]
-
Adding modifiers like 2,2,2-trifluoroethanol (TFE) can change the surface energy of the stationary phase and improve selectivity for fluorinated molecules.[6]
-
For basic compounds, adding a small amount of trifluoroacetic acid (TFA) can improve peak shape.[5]
-
-
Potential Cause 2: Suboptimal Gradient: A generic gradient may not be sufficient to resolve closely eluting compounds.
-
Solution 3: Optimize Gradient: Develop a focused gradient. Start with a shallow gradient around the elution point of your compound to maximize resolution, then make it steeper to quickly elute strongly retained impurities.[5]
Question: My highly polar fluorinated compound is not retained on a C18 column (elutes in the void volume). What can I do?
-
Potential Cause: High Polarity: The compound is too polar for effective interaction with the non-polar C18 stationary phase.
-
Solution 1: Use a More Retentive Column: Consider a polar-embedded or polar-endcapped reversed-phase column, which is designed for better retention of polar analytes.[4]
-
Solution 2: Switch to an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention and separation of highly polar compounds.[4]
-
Aqueous Normal-Phase Chromatography: This uses a polar stationary phase with a mobile phase containing a high percentage of organic solvent and a small amount of water.[4]
-
-
Solution 3: Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4]
Question: Why do I see poor peak shapes (tailing or fronting) for my fluorinated analyte in LC?
-
Potential Cause 1: Secondary Interactions: The analyte may be interacting with active silanol groups on the silica backbone of the column.
-
Solution 1: Modify Mobile Phase or Use a Deactivated Column: Adjust the mobile phase pH to be at least two units away from the analyte's pKa. Using a deactivated (end-capped) column can also minimize these interactions.[4][9]
-
Potential Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution 2: Reduce Sample Load: Try diluting your sample or injecting a smaller volume.[4][9]
-
Potential Cause 3: Poor Sample Solubility: If the compound is not fully dissolved in the mobile phase, it can cause peak distortion.
-
Solution 3: Use a Stronger Injection Solvent/Dry Loading: For flash chromatography, if solubility is low in the eluent, use the "dry loading" method. Dissolve the sample in a suitable solvent, adsorb it onto silica gel or celite, evaporate the solvent, and load the resulting powder onto the column.[4]
Crystallization
Question: My fluorinated compound "oils out" instead of crystallizing. What should I do?
-
Potential Cause 1: Solvent Boiling Point is Too High: The high temperature required to dissolve the compound prevents it from reaching the supersaturation point needed for crystal nucleation upon cooling.
-
Solution 1: Choose a Lower-Boiling Point Solvent: Test a range of solvents to find one that dissolves your compound at a moderate temperature.[5]
-
Potential Cause 2: Solution Cooled Too Quickly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution 2: Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling rate.[5]
-
Potential Cause 3: High Impurity Level: Impurities can inhibit crystal formation.
-
Solution 3: Pre-purify the Material: Use a quick flash chromatography plug to remove the majority of impurities before attempting crystallization. A purity level of at least 80-90% is recommended.[10]
Question: The purity of my compound does not improve after recrystallization. Why?
-
Potential Cause: Impurities Have Similar Solubility: If the impurities have a solubility profile very similar to your product, a single recrystallization may not be effective.
-
Solution 1: Use a Different Solvent System: Attempt a second recrystallization from a different solvent or a multi-solvent system (e.g., ethyl acetate/hexanes).[5]
-
Solution 2: Consider an Alternative Purification Method: If recrystallization fails, the impurities may need to be removed by another technique like column chromatography or preparative HPLC.[5]
Distillation
Question: I am trying to purify a volatile fluorinated compound by distillation, but the purity is not improving.
-
Potential Cause 1: Azeotrope Formation: Fluorinated compounds can form azeotropes (mixtures that boil at a constant temperature) with solvents or impurities, making separation by simple distillation impossible.
-
Solution 1: Change Distillation Conditions: Try vacuum distillation to lower the boiling points and potentially break the azeotrope.
-
Potential Cause 2: Volatile Impurities: Impurities may have boiling points very close to the target compound.
-
Solution 2: Use Fractional Distillation: A fractional distillation column with high theoretical plates is required to separate compounds with close boiling points. Careful control of the reflux ratio is necessary.[11][12]
Data Summary Tables
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compound Separation
| Stationary Phase | Principle of Separation | Best For... | Considerations |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds. | May provide poor retention for highly polar fluorinated compounds.[5] |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic, and shape-selective interactions | Aromatic and positional isomers, halogenated compounds. Offers different selectivity than C18.[5][8] | Can provide enhanced retention and unique elution orders for fluorinated analytes.[6] |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase | Highly polar and hydrophilic fluorinated compounds that are not retained in reversed-phase.[4] | Requires careful mobile phase preparation (high organic content). |
| Fluorous Phases (e.g., TDF) | "Fluorous" interactions (affinity of fluorinated groups for each other) | Highly fluorinated molecules, separation from non-fluorinated analogs.[7][13] | Retention increases with the fluorine content of the analyte.[7] |
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the polarity and solubility of my compound? A1: The effect is complex. A single fluorine atom can increase polarity due to the polar C-F bond. However, polyfluorination, especially a -CF3 group, increases lipophilicity (hydrophobicity) despite having a significant dipole moment.[1] This dual hydrophobic and lipophobic nature can lead to unusual retention behavior in chromatography and solubility challenges.
Q2: What is the best general approach to selecting a purification method for a new fluorinated compound? A2: Start by assessing the compound's properties: polarity, volatility, and stability. For non-volatile, stable compounds, start with flash chromatography on silica gel. If the compound is highly polar, consider reversed-phase chromatography. If a high-purity sample is obtained, crystallization is an excellent final polishing step. For volatile compounds, distillation may be appropriate.
Q3: Are there specific safety concerns when purifying fluorinated compounds? A3: Yes. While the C-F bond is strong, some fluorinated compounds can decompose under certain conditions (e.g., high heat, presence of strong acids/bases) to release hydrofluoric acid (HF), which is highly corrosive and toxic.[12][14][15] Always handle fluorinated compounds in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for your specific molecule.
Q4: How can I remove trace fluorine-containing impurities from my final product? A4: Removing the last traces of impurities can be challenging.
-
Recrystallization: This is often the best method for removing small amounts of impurities from a solid compound.
-
Preparative HPLC: For difficult separations or high-value materials, preparative HPLC using a specialized column (e.g., PFP) can provide very high purity.[5]
-
Adsorbents: In some cases, specific adsorbents or ion-exchange resins can be used to trap charged or highly polar fluorine-containing impurities.[16]
Experimental Protocols
Protocol 1: General Method for Flash Chromatography on a Fluorinated Stationary Phase (PFP)
This protocol outlines a general approach for purifying a moderately polar fluorinated compound using a PFP flash cartridge.
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC using a PFP column (e.g., 4.6 x 150 mm).
-
Screen mobile phases such as acetonitrile/water and methanol/water.
-
Identify an isocratic or gradient condition that provides good resolution between your product and major impurities.
-
-
Column Equilibration:
-
Select a PFP flash cartridge of appropriate size for your sample load.
-
Equilibrate the column with at least 5 column volumes (CV) of your initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).
-
Alternatively, for better peak shape, use the "dry loading" method as described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Run the gradient method developed in the analytical step, adjusting for the different column dimensions and flow rate of the flash system.
-
Collect fractions based on the UV chromatogram.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or LC-MS to determine which contain the pure product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
This method is useful when a single solvent does not provide the ideal solubility profile for crystallization. A common pair is Ethyl Acetate (good solvent) and Hexanes (poor solvent).
-
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Ethyl Acetate) dropwise at an elevated temperature (e.g., gentle heating on a hotplate) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- 1. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. scispace.com [scispace.com]
- 12. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20110000508A1 - Method of removing residual fluorine from deposition chamber - Google Patents [patents.google.com]
- 15. US2494867A - Removal of fluorine from organic materials - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular formula for this compound is C11H6F3NO3. The expected monoisotopic mass is approximately 271.0249 g/mol . When analyzing mass spectrometry data, the protonated molecule [M+H]+ would be observed at m/z 272.0327.
Q2: What are the common ionization techniques for analyzing this compound?
For small molecules like this compound, the most common and suitable ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] ESI is well-suited for polar compounds, while APCI is effective for less polar to medium polarity compounds.[1] Electron Ionization (EI) can also be used, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Q3: What would be a predicted fragmentation pattern for this molecule?
While a definitive fragmentation pattern is best determined experimentally, a predicted pattern can be inferred from the structure. The bond between the phenyl ring and the nitrogen of the pyrrole-2,5-dione is a likely point of cleavage. Other potential fragmentations could involve the loss of the trifluoromethoxy group or cleavage of the pyrrole-2,5-dione ring. The stability of the resulting fragments will influence the intensity of the observed peaks.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Signal | - Sample concentration is too low or too high.[4] - Inefficient ionization.[4] - Matrix effects leading to ion suppression.[5][6] | - Optimize sample concentration. - Select the most appropriate ionization technique (e.g., switch between ESI and APCI). - Improve sample cleanup to remove interfering matrix components. Consider using an internal standard.[6] |
| Mass Inaccuracy | - The instrument is not properly calibrated.[4] - Instrument drift. | - Perform regular mass calibration using a suitable standard.[4] - Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines.[4] |
| Peak Broadening or Splitting | - Contaminants in the sample or on the chromatographic column.[4] - Suboptimal ionization conditions. | - Ensure thorough sample preparation and proper column maintenance.[4] - Adjust ionization source parameters, such as gas flows and temperatures.[4] |
| Unexpected Peaks in the Spectrum | - Presence of impurities or degradation products.[1] - In-source fragmentation.[3] - Adduct formation (e.g., with sodium [M+Na]+ or potassium [M+K]+). | - Use high-purity solvents and reagents. Analyze a blank to identify background peaks. - Optimize ionization conditions to minimize in-source fragmentation. - Check for common adducts by looking for peaks at M+23 and M+39. |
| Difficulty in Structural Elucidation | - Insufficient fragmentation to determine the structure. | - Perform tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[1] This provides more detailed structural information. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.
-
Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (or data-dependent acquisition) mode to obtain fragmentation data.
Visualizations
References
preventing degradation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione during storage
Technical Support Center: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Loss of Reactivity or Poor Performance in Conjugation Reactions
-
Question: My conjugation yield with this compound is significantly lower than expected. What could be the cause?
-
Answer: Reduced reactivity is often a sign of compound degradation, primarily through hydrolysis of the maleimide ring. The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group can make the maleimide ring more susceptible to hydrolysis compared to N-alkyl maleimides.[1][2] To troubleshoot, consider the following:
-
Storage Conditions: Verify that the compound has been stored under the recommended conditions. Exposure to moisture and elevated temperatures can accelerate degradation.
-
Age of Stock Solutions: If using a stock solution, be aware that their stability is limited, even when stored at low temperatures. It is always best to use freshly prepared solutions.
-
Purity Check: Assess the purity of your compound using an appropriate analytical method, such as HPLC, to quantify the extent of degradation.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in my results when using different batches or aliquots of this compound. Why is this happening?
-
Answer: Inconsistent results can stem from variations in the integrity of the compound.
-
Handling Procedures: Ensure consistent handling procedures for each use. For powdered compound, allow the container to warm to room temperature before opening to prevent moisture condensation. For stock solutions, use anhydrous solvents and minimize exposure to air and light.
-
Solvent Quality: The purity of the solvent used for stock solutions is critical. Use only anhydrous grade solvents such as DMSO or DMF.
-
Cross-Contamination: Ensure that the compound is not contaminated with nucleophiles, such as primary amines or thiols, during storage or handling.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: To ensure long-term stability, the solid compound should be stored at -20°C in a desiccated environment and protected from light. Under these conditions, it can be expected to remain stable for up to 12 months.
-
-
Q2: How should I prepare and store stock solutions of this compound?
-
A2: Stock solutions should be prepared in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months). It is crucial to protect them from light and moisture.
-
-
Q3: Can I store this compound in an aqueous solution?
-
A3: No, storage in aqueous solutions is not recommended. The maleimide group is prone to hydrolysis in aqueous environments, which leads to the opening of the pyrrole-2,5-dione ring to form a non-reactive maleamic acid derivative. If an aqueous solution is necessary for your experiment, it should be prepared immediately before use.
-
Degradation
-
Q4: What is the primary degradation pathway for this compound?
-
A4: The main degradation pathway is the hydrolysis of the maleimide ring. This reaction involves the addition of a water molecule across one of the carbonyl groups, resulting in the formation of 4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid. This ring-opened product is inactive in thiol-addition reactions. N-aryl substituted maleimides, particularly those with electron-withdrawing groups like trifluoromethoxy, are more susceptible to hydrolysis than N-alkyl maleimides.[1]
-
-
Q5: How can I detect degradation of my compound?
-
A5: Degradation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact compound from its hydrolysis product. Proton NMR (¹H-NMR) spectroscopy can also be used to monitor the disappearance of the maleimide protons and the appearance of new signals corresponding to the degradation product.
-
Data Presentation
Table 1: Recommended Storage Conditions
| Format | Temperature | Duration | Atmosphere | Solvent |
| Powder | -20°C | Up to 12 months | Desiccated, protected from light | N/A |
| Stock Solution | -20°C | Up to 1 month | Protected from light | Anhydrous DMSO or DMF |
| Stock Solution | -80°C | Up to 6 months | Protected from light | Anhydrous DMSO or DMF |
| Aqueous Solution | 4°C | Not recommended; use immediately | N/A | Buffer (pH 6.5-7.5) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting its primary hydrolysis product.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: The intact this compound will have a characteristic retention time. The hydrolysis product, being more polar, will typically elute earlier. The purity can be calculated based on the relative peak areas.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of the compound.
Caption: Troubleshooting logic for low experimental yield.
References
alternative work-up procedures for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and work-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-Arylmaleamic Acid Intermediate | - Incomplete reaction of 4-(trifluoromethoxy)aniline with maleic anhydride.- Use of wet solvent, leading to hydrolysis of maleic anhydride. | - Ensure equimolar amounts of reactants are used.- Use anhydrous solvent (e.g., diethyl ether, acetone) for the reaction.[1] |
| Low Yield of Final Product after Cyclodehydration | - Incomplete cyclization of the maleamic acid.- Overheating the reaction, leading to decomposition or side product formation.[2] | - Ensure the reaction is heated sufficiently (e.g., 60-100°C with acetic anhydride and sodium acetate), and monitor by TLC.[2]- Maintain the recommended reaction temperature and avoid excessive heating. |
| Product is an Oily or Gummy Solid | - Presence of unreacted starting materials or by-products.- Insufficient drying of the product. | - Purify the crude product using column chromatography or recrystallization.- Ensure the product is thoroughly dried under vacuum. |
| Product Contaminated with Starting Aniline | - Incomplete reaction or inefficient purification. | - Wash the crude product with an acidic solution (e.g., dilute HCl) to remove the basic aniline.- Purify by column chromatography. |
| Formation of Isomaleimide By-product | - Isomaleimide is a kinetic product of the cyclization reaction. | - Isomaleimide can often be converted to the desired maleimide by heating.[3] |
| Product Hydrolysis during Work-up | - The maleimide ring is susceptible to hydrolysis, especially under basic conditions.[4] | - Maintain a neutral or slightly acidic pH during aqueous work-up.- Avoid prolonged exposure to aqueous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis is a two-step process. First, 4-(trifluoromethoxy)aniline is reacted with maleic anhydride to form the intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final product.[2][5]
Q2: What are the recommended solvents for the synthesis of the maleamic acid intermediate?
A2: Anhydrous solvents such as diethyl ether or acetone are commonly used for the formation of the maleamic acid to prevent the hydrolysis of maleic anhydride.[1]
Q3: What conditions are typically used for the cyclodehydration step?
A3: The cyclodehydration of the maleamic acid is often carried out by heating in acetic anhydride with anhydrous sodium acetate at temperatures ranging from 60-100°C.[2]
Q4: My final product is not pure. What are the recommended purification methods?
A4: Several purification methods can be employed. The most common are:
-
Precipitation: Pouring the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Recrystallization: Using a suitable solvent or solvent system to purify the solid product. Common solvents for N-arylmaleimides include ethanol and cyclohexane.[1][2]
-
Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for separating the product from impurities.
Q5: How can I avoid hydrolysis of the maleimide ring during the work-up?
A5: The maleimide ring is susceptible to hydrolysis, particularly at a pH above 7.5.[4] It is crucial to perform aqueous work-up steps at a neutral or slightly acidic pH and to minimize the time the product is in contact with water.
Q6: What is the role of the trifluoromethoxy group in this synthesis?
A6: The trifluoromethoxy group is a strong electron-withdrawing group. This property can influence the reactivity of the aniline starting material and the properties of the final product, such as its lipophilicity and stability. The increased lipophilicity may affect the choice of solvents for reaction and purification.
Alternative Work-up Procedures: A Comparative Summary
| Work-up Procedure | Description | Typical Yield | Purity | Advantages | Disadvantages |
| Precipitation in Water | The reaction mixture is poured into a large volume of ice-water, and the precipitated solid is collected by filtration.[1] | Moderate to High | Low to Moderate | Simple, fast, and removes water-soluble impurities. | Product may be contaminated with unreacted starting materials and by-products. |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly to form pure crystals.[1][2] | Moderate | High | Yields a highly pure product. | Requires finding a suitable solvent; some product loss is inevitable. |
| Column Chromatography | The crude product is purified on a silica gel column using a suitable eluent. | Low to Moderate | Very High | Excellent for separating complex mixtures and isolating very pure product. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Synthesis of N-[4-(trifluoromethoxy)phenyl]maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the aniline solution to the maleic anhydride solution at room temperature with stirring.
-
A precipitate will form. Continue stirring for 1-2 hours at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
To a flask containing the N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 eq), add acetic anhydride (5-10 volumes) and anhydrous sodium acetate (0.5-1.0 eq).
-
Heat the mixture to 80-100°C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
Protocol 3: Work-up by Precipitation
-
Slowly pour the cooled reaction mixture from Protocol 2 into a beaker containing a large volume of ice-water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
Protocol 4: Purification by Recrystallization
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of dichloromethane and hexane) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.
References
Validation & Comparative
comparing biological activity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione with other tyrosine kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and a selection of established tyrosine kinase inhibitors (TKIs). Due to the limited availability of public data on the specific biological activity of this compound, this guide leverages data from structurally similar 1H-pyrrole-2,5-dione derivatives to project a potential activity profile. The information presented is intended to serve as a resource for researchers in the field of drug discovery and development, offering a comparative context for further investigation.
Introduction to Tyrosine Kinase Inhibitors
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, leading to uncontrolled cell proliferation, survival, and migration.[1] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapeutic agents that function by blocking the activity of these enzymes, thereby interrupting the aberrant signaling cascades that drive disease progression.[1]
The compound this compound belongs to the N-aryl maleimide class of compounds. Derivatives of 1H-pyrrole-2,5-dione have been investigated as potential kinase inhibitors, with some showing promise in forming stable complexes with the ATP-binding domains of key receptor tyrosine kinases such as EGFR and VEGFR2.[2]
Comparative Biological Activity
This section provides a comparative summary of the inhibitory activity of selected, well-characterized TKIs against key oncogenic tyrosine kinases. While direct IC50 values for this compound are not available, the inclusion of data for structurally related compounds with trifluoromethylphenyl moieties suggests a potential for activity against kinases like EGFR. For instance, certain derivatives with a (trifluoromethyl)benzene ring have demonstrated high potency against EGFR.[3]
Table 1: Comparative IC50 Values of Selected Tyrosine Kinase Inhibitors
| Kinase Target | This compound | Gefitinib | Erlotinib | Dasatinib | Sorafenib |
| EGFR | Data not available | ~5-80 nM | ~2-60 nM | >10,000 nM | ~500 nM |
| VEGFR2 | Data not available | >10,000 nM | ~2,000 nM | ~10-30 nM | ~90 nM |
| Src | Data not available | >10,000 nM | >10,000 nM | ~0.5-1 nM | ~20 nM |
| Abl | Data not available | >10,000 nM | >10,000 nM | ~<1-5 nM | ~6,000 nM |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and mutation status of the kinase. The values presented here are approximate ranges collated from various sources for comparative purposes.
Experimental Protocols
The determination of the biological activity of tyrosine kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly used in the characterization of these compounds.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR, VEGFR2)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (specific for the kinase of interest)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
The luminescent signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating tyrosine kinase inhibitors, the following diagrams have been generated.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of TKI Intervention.
Caption: General Experimental Workflow for Evaluating Tyrosine Kinase Inhibitors.
Conclusion
The exploration of novel chemical scaffolds is crucial for the development of the next generation of tyrosine kinase inhibitors. While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, the known activity of structurally related N-aryl maleimides and compounds bearing a trifluoromethylphenyl group suggests its potential as a kinase inhibitor, possibly targeting pathways regulated by EGFR. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this and other novel TKIs, ultimately contributing to the advancement of targeted cancer therapies. Further in vitro and cell-based studies are warranted to elucidate the specific kinase inhibitory profile and therapeutic potential of this compound.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Bioconjugation: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione vs. N-phenylmaleimide
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker chemistry is paramount to ensuring a stable and effective conjugate. Maleimides are widely utilized for their high reactivity and selectivity towards thiol groups present in cysteine residues of proteins and peptides. This guide provides a detailed comparison of two N-aryl maleimide derivatives: the established N-phenylmaleimide and the more recent 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, highlighting the impact of the trifluoromethoxy substituent on key performance parameters.
The primary advantage of N-aryl maleimides over their N-alkyl counterparts lies in the enhanced stability of the resulting bioconjugate. While the initial thiol-maleimide Michael addition reaction is efficient, the formed thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation. This process can be mitigated by the hydrolysis of the succinimide ring to a stable, ring-opened maleamic acid thioether. N-aryl maleimides facilitate this stabilizing hydrolysis at a faster rate than N-alkyl maleimides.
Executive Summary of Comparison
| Feature | This compound | N-phenylmaleimide |
| Thiol Reaction Rate | Faster | Fast |
| Conjugate Stability | Higher (due to rapid hydrolysis to stable form) | High (better than N-alkyl maleimides) |
| Hydrolysis of Conjugate | Faster | Fast |
| Hydrophobicity | Higher | Moderate |
Introduction to the Competitors
N-phenylmaleimide is a well-characterized N-aryl maleimide that has been demonstrated to form more stable bioconjugates compared to commonly used N-alkyl maleimides. Its phenyl group influences the electronics of the maleimide ring, promoting the desired hydrolysis of the thiosuccinimide adduct.
This compound , a derivative of N-phenylmaleimide, features a potent electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring. This substitution is designed to further enhance the electrophilicity of the maleimide double bond and accelerate the subsequent stabilizing hydrolysis of the conjugate.
Comparative Performance Data
While direct head-to-head kinetic data for these two specific compounds is not extensively available in the public domain, the performance of this compound can be inferred from established principles of physical organic chemistry and data from studies on similarly substituted N-aryl maleimides. Electron-withdrawing groups on the N-aryl substituent are known to increase the rate of both the initial thiol-maleimide reaction and the subsequent hydrolysis of the thiosuccinimide ring.
Table 1: Predicted and Reported Performance in Bioconjugation
| Parameter | This compound | N-phenylmaleimide | Reference |
| Thiol Reaction Rate | Predicted to be faster than N-phenylmaleimide due to the strong electron-withdrawing -OCF₃ group. | N-aryl maleimides react approximately 2.5 times faster with thiols than N-alkyl maleimides. | [1] |
| Half-life of Conjugate (Thiol Exchange) | Predicted to be longer than N-phenylmaleimide conjugates due to more rapid conversion to the stable hydrolyzed form. | The half-life of conversion for an N-phenylmaleimide conjugate with 4-mercaptophenylacetic acid in the presence of glutathione is 3.1 hours.[2] | [2] |
| Rate of Succinimide Ring Hydrolysis | Predicted to be significantly faster than N-phenylmaleimide conjugates. | N-aryl maleimide conjugates exhibit substantially faster rates of thiosuccinimide ring hydrolysis compared to N-alkyl maleimide conjugates.[1] | [1] |
Experimental Protocols
The following are detailed protocols for a typical bioconjugation reaction and a subsequent stability assay, which can be adapted for both this compound and N-phenylmaleimide.
Protocol 1: General Thiol-Maleimide Bioconjugation
Objective: To conjugate a maleimide derivative to a thiol-containing protein (e.g., an antibody with reduced interchain disulfides).
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound or N-phenylmaleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5
-
Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation (with optional reduction):
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the maleimide derivative in anhydrous DMSO or DMF. This should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess maleimide and reaction byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the maleimide adduct (at its specific absorbance maximum, if applicable).
-
Protocol 2: Conjugate Stability Assay (Thiol Exchange)
Objective: To assess the stability of the maleimide-thiol linkage in the presence of a competing thiol.
Materials:
-
Purified bioconjugate
-
High-concentration thiol solution (e.g., 10 mM L-glutathione in PBS)
-
Control buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical High-Performance Liquid Chromatography (HPLC) system (e.g., reverse-phase or size-exclusion)
Procedure:
-
Sample Preparation:
-
Dilute the bioconjugate to a final concentration of 1 mg/mL in two separate tubes.
-
To one tube, add the high-concentration thiol solution.
-
To the other tube, add the control buffer.
-
-
Incubation:
-
Incubate both samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
-
Analysis:
-
Analyze the aliquots by HPLC to separate the intact conjugate from any deconjugated protein or small molecule fragments.
-
Quantify the peak area of the intact conjugate at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time for both the thiol-challenged and control samples to determine the stability profile and calculate the conjugate's half-life under these conditions.
-
Visualizing the Chemistry and Workflow
The following diagrams illustrate the key chemical reactions and a typical experimental workflow.
References
Comprehensive Search for SAR Studies of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione Derivatives Yields No Specific Results
Despite a comprehensive multi-step search of scientific databases, no specific structure-activity relationship (SAR) studies focused on 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione derivatives were identified. The conducted searches, targeting a range of keywords including anticancer, kinase inhibition, and general biological evaluation, did not yield publications containing the requested quantitative data, experimental protocols, or signaling pathways for this specific class of compounds.
The search strategy was designed to locate research that systematically investigates how modifications to the 3 and 4 positions of the pyrrole-2,5-dione ring, attached to the 1-[4-(trifluoromethoxy)phenyl] scaffold, affect biological activity. However, the retrieved literature focused on broader classes of pyrrole-2,5-dione (maleimide) derivatives with different N-substituents or on compounds where the 4-(trifluoromethoxy)phenyl moiety is part of a different heterocyclic system.
While the individual components of the target molecule—the pyrrole-2,5-dione core and the trifluoromethoxy)phenyl group—are common in medicinal chemistry, their specific combination as requested does not appear to be the subject of published SAR studies. The pyrrole-2,5-dione scaffold is known to be a versatile starting point for the development of compounds with a wide range of biological activities, including as inhibitors of kinases, cholesterol absorption, and cyclooxygenase-2 (COX-2), as well as agents with anxiolytic and anticancer properties. Similarly, the trifluoromethoxy group is often incorporated into drug candidates to modulate their metabolic stability and lipophilicity.
The absence of specific SAR studies on this compound derivatives prevents the creation of a detailed comparison guide as per the user's request. Consequently, the generation of data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows is not possible.
Researchers and drug development professionals interested in this specific scaffold may need to undertake primary research to establish its synthesis, biological activity, and structure-activity relationships. The existing literature on related maleimide derivatives could serve as a starting point for designing such studies.
A Comparative Analysis of the Anti-inflammatory Effects of 1H-Pyrrole-2,5-dione Derivatives
An Objective Guide for Researchers and Drug Development Professionals
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anti-inflammatory effects of various 1H-pyrrole-2,5-dione derivatives, supported by experimental data from recent studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of different 1H-pyrrole-2,5-dione derivatives has been evaluated through various in vitro and in vivo assays. The following table summarizes the quantitative data from several key studies, focusing on the inhibition of key inflammatory mediators and pathways.
| Compound | Target/Assay | Result (IC50 or % Inhibition) | Reference |
| Series 2a-2f (Amidrazone derived 3,4-dimethyl-1H-pyrrole-2,5-diones) | Inhibition of IL-6 and TNF-α production in anti-CD3 stimulated human PBMCs | Compound 2a showed the strongest inhibition of pro-inflammatory cytokine production. All compounds significantly inhibited PBMC proliferation. | [1] |
| Compound 20 | Inhibition of TNF-α, ROS, MDA, and LDH secretion | Demonstrated concentration-dependent reduction in these inflammatory markers. | [2] |
| Compound 14q (3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione) | Inhibition of TNF-α, ROS, MDA, and LDH | Significantly inhibited the levels of these inflammatory markers. | [3] |
| Series 4a-r (Maleimide derivatives with benzenesulfonamide) | In vivo: Carrageenan-induced rat paw edema; In vitro: COX-2 inhibition | Compounds 4a, 4h, 4j, 4k, 4r showed potent in vivo anti-inflammatory activity and COX-2 inhibition. | [4] |
| Nitrile 3b | Inhibition of J774 COX-2 | IC50 = 2.2 nM | [5] |
| Aldehyde 1b | Inhibition of J774 COX-2 | IC50 = 9.5 nM | [5] |
| Compounds 2b, 2c | COX-1/COX-2 Inhibition | Showed stronger activity than the reference drug meloxicam against both isoforms. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in the comparison.
1. Inhibition of Pro-inflammatory Cytokine Production in Human PBMCs [1]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with anti-CD3 antibody or lipopolysaccharide (LPS) to induce inflammation and cytokine production.
-
Treatment: The cells are treated with various concentrations of the 1H-pyrrole-2,5-dione derivatives.
-
Quantification: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.
2. Measurement of Inflammatory Markers in Macrophages [2][3]
-
Cell Line: RAW264.7 macrophage cells are commonly used.
-
Induction of Inflammation: Inflammation can be induced by treating the cells with stimuli like oxidized low-density lipoprotein (ox-LDL).
-
Treatment: Macrophages are treated with the test compounds at various concentrations.
-
Marker Quantification:
-
TNF-α: Measured from the cell culture supernatant using ELISA.
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation using methods like the thiobarbituric acid reactive substances (TARS) assay.
-
Lactate Dehydrogenase (LDH): Released into the culture medium upon cell damage, it is quantified using a colorimetric assay.
-
-
Analysis: The reduction in the levels of these markers in the presence of the compounds indicates their anti-inflammatory and cytoprotective effects.
3. In Vivo Carrageenan-Induced Rat Paw Edema [4]
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: The test compounds are administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Evaluation: The percentage inhibition of edema by the test compounds is calculated by comparing the paw volume in the treated group to the control group.
4. In Vitro Cyclooxygenase (COX) Inhibition Assay [4][6]
-
Enzyme Source: Purified ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is involved in the conversion of arachidonic acid to prostaglandins. A colorimetric substrate is used to monitor the reaction.
-
Procedure: The enzymes are incubated with the test compounds at various concentrations before the addition of arachidonic acid.
-
Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated to determine the potency and selectivity of the compounds for COX-1 and COX-2.
Visualizing Mechanisms and Workflows
Signaling Pathway of Inflammation
The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[7][8][9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The following diagram illustrates the canonical NF-κB signaling cascade.
Caption: The canonical NF-κB signaling pathway in inflammation.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical workflow for the in vitro screening of 1H-pyrrole-2,5-dione derivatives for their anti-inflammatory properties.
Caption: A generalized workflow for in vitro anti-inflammatory screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NFkB/IkB Inhibitors Products: R&D Systems [rndsystems.com]
- 9. scbt.com [scbt.com]
Validating the Antitumor Efficacy of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antitumor efficacy of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally related N-aryl maleimides and pyrrole-2,5-dione derivatives to project its potential efficacy and mechanisms of action. The provided experimental protocols and workflow diagrams offer a robust starting point for in vitro validation.
Comparative Analysis of N-Aryl Maleimide Derivatives
N-aryl maleimides represent a class of compounds recognized for their cytotoxic and apoptotic effects across a range of cancer cell lines. The antitumor activity of these compounds is often attributed to their ability to induce cellular stress and interfere with critical cellular processes.
Table 1: Cytotoxicity of Structurally Related N-Aryl Maleimide Atropisomers in Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) |
| Maleopimaric acid N-aryl imides (R configuration) | NCI | 7.51 - 32.1 |
| A549 (Lung Carcinoma) | 7.51 - 32.1 | |
| Hep G-2 (Hepatocellular Carcinoma) | 7.51 - 32.1 | |
| MGC-803 (Gastric Cancer) | 7.51 - 32.1 | |
| Hct-116 (Colorectal Carcinoma) | 7.51 - 32.1 |
Data extracted from a study on maleopimaric acid N-aryl imide atropisomers, demonstrating the potent cytotoxicity of this class of compounds.[1]
Postulated Mechanism of Action
Based on studies of related compounds, this compound is hypothesized to exert its antitumor effects through the induction of apoptosis and cell cycle arrest. The trifluoromethoxy substitution on the phenyl ring may enhance its lipophilicity and cellular uptake, potentially leading to increased potency.
Induction of Apoptosis
N-aryl maleimides have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The detection of cleaved caspases, such as caspase-3 and caspase-9, is a key indicator of apoptosis.
Cell Cycle Arrest
Disruption of the normal cell cycle is another hallmark of many anticancer agents. Maleimide derivatives have been observed to cause cell cycle arrest, particularly at the G1 phase, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.[1]
Experimental Protocols
To validate the antitumor efficacy of this compound, the following standard experimental protocols are recommended.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[2][3][4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, such as the key markers of apoptosis.[5][6][7][8]
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential molecular interactions, the following diagrams are provided.
References
- 1. Synthesis and antitumor activity evaluation of maleopimaric acid N-aryl imide atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of synthesis methods for N-substituted maleimides
A comprehensive is crucial for researchers, scientists, and drug development professionals seeking to utilize these versatile compounds. The selection of a particular synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the most common synthesis methods, supported by experimental data, detailed protocols, and clear visual diagrams.
The predominant method for synthesizing N-substituted maleimides is a two-step process commencing with the reaction of maleic anhydride and a primary amine to form an intermediate N-substituted maleamic acid. The subsequent and most critical step is the cyclodehydration of this intermediate to yield the final maleimide product. The key variations in this approach lie in the method of cyclodehydration. An alternative, though less common, method is the Mitsunobu reaction, which offers a different pathway to these valuable compounds.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for the primary synthesis methods, offering a clear comparison of their performance.
| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Reaction Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Two-Step Synthesis: Chemical Dehydration | Maleic anhydride, primary amine, acetic anhydride, sodium acetate | 1-4 hours | 60-100°C | 70-95%[1] | High yields, relatively short reaction times, well-established method. | Requires stoichiometric amounts of dehydrating agent, can lead to colored impurities, may not be suitable for sensitive substrates. |
| Two-Step Synthesis: Azeotropic Dehydration | Maleic anhydride, primary amine, toluene or xylene, acid catalyst (e.g., p-TsOH) or metal salt catalyst (e.g., Zn or Sn salts) | 3-24 hours | 110-140°C (reflux) | 85-95%[2][3] | High yields, catalyst is used in smaller quantities, can be more cost-effective for large-scale synthesis. | Longer reaction times, requires careful removal of water, catalyst selection can be crucial. |
| Mitsunobu Reaction | Maleimide, alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) | 6-24 hours | 0°C to room temperature | 70-92%[4] | Mild reaction conditions, proceeds with inversion of stereochemistry at the alcohol carbon. | Stoichiometric amounts of reagents are required, removal of byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging. |
Experimental Protocols
Two-Step Synthesis: Chemical Dehydration with Acetic Anhydride
This method is one of the most common and reliable for the synthesis of N-substituted maleimides.
Step 1: Formation of the N-Substituted Maleamic Acid
-
Dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of the primary amine (1.0 eq.) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The N-substituted maleamic acid will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield for this step is typically quantitative.
Step 2: Cyclodehydration to the N-Substituted Maleimide
-
In a clean, dry round-bottom flask, combine the dried N-substituted maleamic acid (1.0 eq.), anhydrous sodium acetate (0.1-0.2 eq.), and acetic anhydride (3-5 eq.).
-
Heat the mixture with stirring in an oil bath at 80-100°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water with vigorous stirring to precipitate the N-substituted maleimide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then with a small amount of cold ethanol or ether.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Two-Step Synthesis: Azeotropic Dehydration
This method is particularly useful for larger scale syntheses and avoids the use of large quantities of chemical dehydrating agents.
Step 1: Formation of the N-Substituted Maleamic Acid
The procedure is identical to Step 1 of the Chemical Dehydration method. Alternatively, this step can be performed in situ in the same reaction vessel as the cyclodehydration.
Step 2: Cyclodehydration via Azeotropic Distillation
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add the N-substituted maleamic acid (1.0 eq.), a high-boiling solvent that forms an azeotrope with water (e.g., toluene or xylene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.) or a metal salt catalyst (e.g., stannous oxide or zinc acetate, 0.025 eq.).[5][6]
-
Heat the reaction mixture to reflux. Water generated from the cyclodehydration will be removed as an azeotrope and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap (typically 3-24 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Mitsunobu Reaction
This method provides an alternative route for the N-alkylation of maleimide using an alcohol.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleimide (1.0 eq.), the desired primary or secondary alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2-1.5 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is often purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthesis methods for N-substituted maleimides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 3. Synthesis of N-phenyl Maleimide by Decompressed Azeotropic Method | Semantic Scholar [semanticscholar.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 6. Preparation process of N-substituted maleimides - Patent 0372922 [data.epo.org]
Assessing the Selectivity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione for Specific Kinases: A Comparative Guide
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a wide array of cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[1] Its dysregulation is implicated in numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[2][3] The pyrrole-2,5-dione (maleimide) scaffold is a common feature in a number of potent kinase inhibitors.[4] This guide provides a comparative analysis of the kinase selectivity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a maleimide derivative, against other well-established GSK-3 inhibitors. A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unintended cellular toxicity.[1]
Performance Comparison: Potency and Selectivity
The inhibitory activity of this compound and other known GSK-3 inhibitors is summarized below. The data highlights the compound's potency against GSK-3β and its selectivity against a panel of other kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.[1]
Table 1: Potency against GSK-3 Isoforms
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) |
| This compound | Data not available | ~35 |
| CHIR-99021 | 10[3] | 6.7[3] |
| SB 216763 | 34.3[3] | 34.3[3] |
| Kenpaullone | 80[2] | 4[2] |
Table 2: Selectivity Profile Against Other Kinases
| Kinase | This compound IC50 (nM) | CHIR-99021 IC50 (nM) | SB 216763 IC50 (nM) |
| GSK-3β | ~35 | 6.7 [3] | 34.3 [3] |
| CDK2/cyclin A | >10,000 | >500[3] | >10,000 |
| PKA | >10,000 | >10,000 | >10,000 |
| PKC | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >500[3] | >10,000 |
Mechanism of Action
This compound, like many other maleimide-based inhibitors, is an ATP-competitive inhibitor.[1][4] It binds to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates.[4] GSK-3 is a constitutively active kinase in resting cells, and its activity is regulated by inhibitory phosphorylation at Ser9 for GSK-3β and Ser21 for GSK-3α.[2][5] Inhibition of GSK-3β by this compound leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway.[3] A key functional outcome is the activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3β and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of neuronal ion channel function by glycogen synthase kinase-3: new prospective for an old kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the anticipated antimicrobial spectrum of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione against established antibiotics: Penicillin, Ciprofloxacin, and Gentamicin. Due to the absence of specific published data for the title compound, this analysis is based on the reported activities of structurally related N-substituted maleimides and pyrrole-2,5-dione derivatives.
Comparative Antimicrobial Spectra
The following table summarizes the known antimicrobial spectra of the comparator antibiotics and the predicted spectrum for this compound based on existing literature for similar compounds.
| Antimicrobial Agent | General Spectrum of Activity | Commonly Susceptible Organisms | Commonly Resistant Organisms |
| This compound (Predicted) | Broad-spectrum with potentially strong antifungal activity. Antibacterial activity is structure-dependent.[1][2] | Likely active against various fungi (Candida albicans, Aspergillus niger) and a range of Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][3][4] | Resistance patterns are currently unknown. |
| Penicillin | Primarily active against Gram-positive bacteria; some extended-spectrum versions have Gram-negative coverage.[5][6][7] | Streptococcus species, Staphylococcus species (non-penicillinase producing), Neisseria species, most anaerobes.[6][7] | Many Gram-negative bacilli, penicillinase-producing Staphylococcus aureus, Pseudomonas aeruginosa.[5][8] |
| Ciprofloxacin | Broad-spectrum, with excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria.[9][10][11] | Enterobacteriaceae (E. coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, some Staphylococcus species.[10][12] | Many anaerobic bacteria, Enterococcus faecalis, and increasing resistance in various species.[10][12] |
| Gentamicin | Broad-spectrum aminoglycoside, highly effective against aerobic Gram-negative bacteria.[13][14][15] | Pseudomonas aeruginosa, Enterobacteriaceae (E. coli, Klebsiella pneumoniae), Staphylococcus aureus (often in combination therapy).[13][15][16] | Anaerobic bacteria, most Gram-positive cocci (when used as monotherapy).[14] |
Experimental Protocols
The determination of the antimicrobial spectrum for a novel compound like this compound is crucial for its development as a potential therapeutic agent. The following is a detailed methodology for assessing its in vitro antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized and widely accepted protocol for quantifying the in vitro susceptibility of microorganisms to an antimicrobial agent.
1. Preparation of Materials and Reagents:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Bacterial and fungal colonies are picked from fresh agar plates and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.
-
The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
A serial two-fold dilution of the test compound is prepared in the 96-well microtiter plates using the appropriate growth medium.
-
The prepared inoculum is added to each well containing the diluted test compound.
-
Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Potential Mechanism of Action: Signaling Pathway Interference
N-substituted maleimides are known to react with thiol groups, which are present in cysteine residues of many essential enzymes.[17] This reactivity suggests a potential mechanism of action involving the inhibition of key cellular pathways. The diagram below conceptualizes how such a compound might interfere with a generic signaling pathway crucial for microbial survival.
References
- 1. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Penicillin - WikiLectures [wikilectures.eu]
- 6. med4vl.wixsite.com [med4vl.wixsite.com]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ldh.la.gov [ldh.la.gov]
- 14. gentamicin injection (Garamycin): Uses, Side Effects & Dosage [medicinenet.com]
- 15. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Gentamicin - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
Comparative Analysis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this guide establishes a framework for comparison by examining its potential biological targets and contrasting it with well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib. The maleimide moiety present in the compound of interest is known to react with cysteine residues, a feature common to the active sites of many protein kinases.
Postulated Biological Target and Mechanism of Action
N-aryl maleimides have been investigated as inhibitors of various protein kinases. The trifluoromethoxy group on the phenyl ring is known to enhance metabolic stability and membrane permeability, potentially increasing the compound's potency and cellular activity. The proposed mechanism of action involves the Michael addition reaction between the electrophilic maleimide ring and a nucleophilic cysteine residue within the ATP-binding pocket of a target kinase. This covalent modification can lead to irreversible inhibition of the kinase's activity, thereby disrupting downstream signaling pathways.
Given the interest in pyrrole-2,5-dione derivatives as anti-cancer agents, a likely target class for this compound is the receptor tyrosine kinase (RTK) family, which includes key regulators of angiogenesis and cell proliferation such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).
Comparative Kinase Inhibition Profiles
To provide a context for the potential selectivity of this compound, the following table summarizes the inhibitory activity (IC50 values) of two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib, against a panel of protein kinases. This data, compiled from various sources, illustrates the typical cross-reactivity profiles of compounds that target the kinome.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 (KDR) | 80 | 90 |
| PDGFRβ | 2 | 57 |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
| c-Kit | - | 68 |
| FLT3 | 50 | 58 |
| RET | - | 43 |
| FGFR-1 | >1000 | 580 |
| EGFR | >1000 | - |
| Src | >1000 | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is a representative compilation.
Experimental Protocols
The determination of a compound's kinase inhibition profile is crucial for understanding its potency and potential for off-target effects. Below are outlines of common experimental methodologies used for in vitro kinase assays.
LANCE® Ultra TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity.
-
Reaction Setup : The kinase, a specific ULight™-labeled peptide substrate, and the test compound (e.g., this compound) are incubated in a buffer solution containing ATP.
-
Kinase Reaction : If not inhibited, the kinase transfers a phosphate group from ATP to the ULight™-labeled substrate.
-
Detection : A Europium (Eu)-labeled anti-phospho-substrate antibody is added. This antibody specifically binds to the phosphorylated substrate.
-
Signal Generation : When the Eu-labeled antibody and the phosphorylated ULight™-labeled substrate are in close proximity, excitation of the Eu donor at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits light at 665 nm.
-
Data Analysis : The intensity of the emitted light is proportional to the amount of phosphorylated substrate, and therefore, to the kinase activity. IC50 values are determined by measuring the reduction in signal in the presence of varying concentrations of the inhibitor.
Caliper Microfluidic Mobility-Shift Assay
This assay format directly measures the conversion of a substrate to a product by detecting differences in their electrophoretic mobility.
-
Reaction Mixture : The kinase, a fluorescently labeled peptide substrate, ATP, and the test compound are incubated together.
-
Enzymatic Reaction : The kinase phosphorylates the substrate, resulting in a change in the net charge of the peptide.
-
Microfluidic Separation : The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to migrate at different velocities due to their different charge-to-mass ratios.
-
Detection : The fluorescently labeled peptides are detected as they pass a detector, resulting in two distinct peaks corresponding to the substrate and the product.
-
Quantification : The kinase activity is determined by the ratio of the product peak height to the sum of the substrate and product peak heights. The inhibitory effect of the compound is quantified by the reduction in product formation.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and a conceptual comparison.
Caption: Postulated inhibition of the VEGFR-2 signaling cascade.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Caption: A logical diagram comparing the target space of the subject compound with known inhibitors.
Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated N-Aryl Maleimides: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationship of cytotoxic compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of fluorinated versus non-fluorinated N-aryl maleimides, a class of compounds with recognized antitumor potential. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their performance, supported by experimental protocols and pathway visualizations.
Executive Summary
N-aryl maleimides exert their cytotoxic effects primarily through the induction of apoptosis, mediated by oxidative stress and depletion of intracellular glutathione.[1][2] The introduction of fluorine into the aryl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which can potentiate cytotoxic activity. This guide examines the available data on the cytotoxicity of these compounds and outlines the methodologies used for their evaluation.
Data Presentation: Cytotoxicity of N-Aryl Maleimides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various N-aryl maleimides against different cancer cell lines. It is important to note that a direct comparison of a fluorinated N-aryl maleimide and its exact non-fluorinated counterpart within the same study was not available in the reviewed literature. The data presented here is compiled from different studies to provide a general overview of the cytotoxic potential of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated N-Aryl Maleimides | |||
| Maleopimaric N-arylimide (Compound 4g) | MGC-803 | 9.85 ± 1.24 | [3] |
| Maleopimaric N-arylimide (Compound 4g) | Hct-116 | 8.47 ± 0.95 | [3] |
| Fluorinated Phenyl Derivatives (for context) | |||
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b) | PC3 | 52 | [4][5] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c) | PC3 | 80 | [4][5] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c) | MCF-7 | 100 | [4][5] |
Note: The fluorinated compounds listed are not N-aryl maleimides but are included to provide context on the cytotoxicity of fluorinated phenyl compounds against cancer cell lines.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential therapeutic agents. The following are detailed methodologies for key experiments cited in the literature for N-aryl maleimides.
MTT Assay for Cell Viability and IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
N-aryl maleimide compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-aryl maleimide compounds in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically below 0.5%. Remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells as a control. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Flow Cytometry for Apoptosis Analysis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
Procedure:
-
Cell Treatment: Seed and treat cells with the N-aryl maleimide compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualization
Signaling Pathway of N-Aryl Maleimide-Induced Apoptosis
N-aryl maleimides can induce apoptosis through both the intrinsic and extrinsic pathways. A key mechanism involves the depletion of intracellular glutathione (GSH), which leads to an increase in reactive oxygen species (ROS) and oxidative stress.[1][2] This can trigger the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, some maleimide derivatives have been shown to increase the expression of the Fas receptor, suggesting an activation of the death receptor (extrinsic) pathway.[7][8]
Caption: N-Aryl Maleimide-Induced Apoptosis Pathways.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of N-aryl maleimide compounds.
Caption: Workflow for Determining Cytotoxicity.
References
- 1. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Evaluation of Maleopimaric N-arylimides: Identification of Novel Proapoptotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptotic events induced by maleimides on human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a halogenated aromatic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. All waste containing this substance must be treated as hazardous waste and managed in accordance with institutional and regulatory guidelines.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory.[2]
Key Safety Protocols:
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[2]
-
Prevent Spills: Handle the chemical carefully to prevent spills. In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite) and collect it in a designated hazardous waste container.[2]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[3] Halogenated organic compounds must be collected separately from non-halogenated waste streams.[1][4]
Collection Procedure:
-
Designated Container: Obtain a designated, properly labeled hazardous waste container for halogenated organic compounds. The container should be made of a compatible material, be in good condition, and have a secure lid.[5][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3] Do not use abbreviations or chemical formulas.
-
Waste Collection: Collect all waste materials containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates from cleaning glassware, in the designated container.[1]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area within the laboratory.[5]
Disposal Protocol
The final disposal of hazardous waste must be managed through the institution's Environmental Health and Safety (EHS) office or an equivalent authority.[1]
Step-by-Step Disposal:
-
Request Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
-
Incineration: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted treatment, storage, and disposal facility (TSDF).[7][8] This process ensures the complete destruction of the compound, minimizing environmental impact.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Max. 55 gallons per satellite area | [5] |
| Acutely Toxic Waste Limit | Max. 1 quart (liquid) or 1 kg (solid) | [5] |
| Incineration Temperature | Approx. 1200 K to prevent toxic emissions | [8] |
| pH for Aqueous Waste | N/A (non-aqueous) | [9] |
Note: While this compound is not specifically listed as acutely toxic, it is prudent to minimize accumulation.
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the procedural workflow for handling and disposing of this compound.
Caption: Experimental workflow from preparation to waste collection.
Caption: Decision tree for proper waste segregation and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
